3-Iodopyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBSBHTRNCQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316795 | |
| Record name | 3-Iodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-53-1 | |
| Record name | 3-Iodopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodopyridazine CAS number and molecular formula
An In-depth Technical Guide to 3-Iodopyridazine
For researchers, scientists, and professionals in drug development, this compound is a heterocyclic building block with significant potential in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical Data
This compound, identified by the CAS number 65202-53-1, is a halogenated derivative of pyridazine.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 65202-53-1 | [1] |
| Molecular Formula | C₄H₃IN₂ | [1] |
| Molecular Weight | 205.98 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=NN=C1)I | [1] |
| InChI Key | NNXBSBHTRNCQQS-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the iodination of pyridazine or the substitution of a leaving group on the pyridazine ring.
Experimental Protocol: Iodination of Pyridazine via a Zincate Complex
One documented method for the preparation of this compound involves the use of a zincate intermediate.
Procedure:
-
Pyridazine is dissolved in tetrahydrofuran (THF).
-
TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is added to the solution.
-
The reaction mixture is heated in a microwave vessel at 70 °C for 2 hours.
-
The reaction is then quenched by the addition of iodine (I₂) in THF.
-
The mixture is stirred for 30 minutes and then concentrated to yield this compound.[2]
Alternative Synthesis from 3-Chloropyridazine
Another synthetic route involves the reaction of 3-chloropyridazine with sodium iodide.
Procedure:
-
A mixture of 3-chloropyridazine and sodium iodide (NaI) is prepared in 57% aqueous hydriodic acid (HI).
-
The mixture is heated at 50°C for 24 hours.
-
After cooling, the product, this compound, is isolated.[3]
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds, many of which are investigated for their potential biological activities.
-
Pyrrolopyridazine Derivatives: It is used as a starting material for the synthesis of pyrrolopyridazine derivatives.
-
Antitumor Agents: this compound is a precursor in the synthesis of pyridazine-fused carbazoles, which have been studied for their antitumor activity.[4]
-
AEP Modulators: The compound has been utilized in the synthesis of 3-alkynyl carboxamides, which are being investigated as asparaginyl endopeptidase (AEP) modulators for potential therapeutic applications in conditions such as Alzheimer's disease.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions to introduce the pyridazine moiety into more complex molecules, facilitating the creation of unsymmetrical 3,6-disubstituted pyridazines.
Visualizing a Synthetic Pathway
The following diagram illustrates a general synthetic workflow for the preparation of this compound.
Caption: A workflow for the synthesis of this compound.
References
- 1. This compound | C4H3IN2 | CID 11298682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 1120-95-2|3-Chloropyridazine| Ambeed [ambeed.com]
- 4. scribd.com [scribd.com]
- 5. WO2023165943A1 - 3-alkynyl carboxamides as aep modulators - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 3-iodopyridazine. Due to the limited availability of direct literature for this specific compound, this guide outlines a feasible synthetic pathway based on well-established chemical reactions and provides predicted characterization data derived from analogous pyridazine derivatives.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the iodine atom provides a reactive handle for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This document details a proposed two-step synthesis starting from pyridazin-3(2H)-one, followed by a thorough characterization profile.
Proposed Synthesis of this compound
The proposed synthetic route involves two key transformations: the chlorination of pyridazin-3(2H)-one to yield 3-chloropyridazine, followed by a copper-catalyzed Finkelstein reaction to afford the target compound, this compound.
Synthesis Pathway
Spectroscopic Analysis of 3-Iodopyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Iodopyridazine. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental methodologies. The information presented is based on the analysis of structurally related compounds and established principles of NMR, IR, and mass spectrometry. This guide is intended to serve as a valuable resource for researchers working with this compound and similar heterocyclic compounds, offering insights into its structural characterization and analytical procedures.
Introduction to this compound
This compound (CAS No. 65202-53-1) is a halogenated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.[1] The presence of the iodine atom at the 3-position significantly influences the electronic properties and reactivity of the pyridazine ring, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development application.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the iodine substituent.
¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom bonded to the iodine (C3) is expected to have a significantly different chemical shift compared to the other carbons due to the heavy atom effect of iodine.
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-4 | 7.5 - 7.8 | Doublet of doublets | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2 |
| ¹H | H-5 | 7.2 - 7.5 | Doublet of doublets | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5 |
| ¹H | H-6 | 9.0 - 9.3 | Doublet of doublets | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |
| ¹³C | C-3 | 90 - 110 | Singlet | - |
| ¹³C | C-4 | 125 - 135 | Singlet | - |
| ¹³C | C-5 | 120 - 130 | Singlet | - |
| ¹³C | C-6 | 150 - 160 | Singlet | - |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by vibrations of the pyridazine ring and the carbon-iodine bond.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=N stretching | 1550 - 1600 | Medium to Strong |
| C=C stretching (aromatic) | 1400 - 1500 | Medium to Strong |
| C-H in-plane bending | 1000 - 1200 | Medium |
| C-H out-of-plane bending | 750 - 900 | Strong |
| C-I stretching | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₄H₃IN₂ |
| Molecular Weight | 205.98 g/mol [1] |
| Expected [M]⁺ Peak (m/z) | 206 |
| Expected [M+H]⁺ Peak (m/z) | 207 |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted values and general methodologies outlined herein offer a robust starting point for researchers. The provided protocols and workflow are intended to facilitate the accurate and efficient spectroscopic characterization of this and other novel heterocyclic compounds. It is strongly recommended that the predicted data be verified with experimental results for any critical application.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Iodopyridine
Disclaimer: Initial searches for the requested compound, 3-Iodopyridazine, yielded no specific quantitative data regarding its solubility and stability. However, substantial information is available for a structurally similar compound, 3-Iodopyridine. It is highly probable that "this compound" was a typographical error in the initial request. Therefore, this technical guide focuses on 3-Iodopyridine to provide a comprehensive response in the requested format. All data and information presented herein pertain to 3-Iodopyridine (CAS No. 1120-90-7).
This technical guide provides a detailed overview of the solubility and stability of 3-Iodopyridine, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound's physicochemical properties.
Core Compound Information
3-Iodopyridine is a halogenated aromatic heterocycle. Its physical and chemical properties are foundational to its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄IN | |
| Molecular Weight | 205.00 g/mol | |
| CAS Number | 1120-90-7 | |
| Melting Point | 53-56 °C (lit.) | [1] |
| Boiling Point | 90-92 °C at 14 mmHg | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Flash Point | 106.7 °C (closed cup) |
Solubility Profile
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Water | 25 | Slightly soluble | Qualitative Observation |
| Ethanol | 25 | Data not available | Isothermal Equilibrium |
| Methanol | 25 | Data not available | Isothermal Equilibrium |
| Acetone | 25 | Data not available | Isothermal Equilibrium |
| Dichloromethane | 25 | Data not available | Isothermal Equilibrium |
| Toluene | 25 | Data not available | Isothermal Equilibrium |
| N,N-Dimethylformamide | 25 | Data not available | Isothermal Equilibrium |
| Dimethyl Sulfoxide | 25 | Data not available | Isothermal Equilibrium |
Stability Profile
3-Iodopyridine is generally stable at room temperature in closed containers under normal storage and handling conditions.[4] However, its stability can be influenced by factors such as light, temperature, and reactive chemical species.
| Condition | Observation | Products |
| Thermal | Stable at room temperature. | Data not available |
| Hydrolytic | Data not available | Data not available |
| Photostability | Light sensitive.[1] | Data not available |
| Oxidative Stress | Incompatible with strong oxidizing agents.[4] | Data not available |
| Acid/Base Stress | Incompatible with strong acids and bases.[4] | Data not available |
Experimental Protocols
Solubility Determination: Isothermal Equilibrium Method
This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Workflow for Isothermal Equilibrium Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of solid 3-Iodopyridine to a vial containing the solvent of interest. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored (e.g., 0.22 µm) filter.
-
Concentration Analysis: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of 3-Iodopyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Solubility Calculation: Calculate the solubility of 3-Iodopyridine in the solvent based on the determined concentration and the dilution factor.
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of a compound and to identify potential degradation products.
Logical Flow for Forced Degradation Studies
Caption: Overview of forced degradation study design.
-
Sample Preparation: Prepare solutions of 3-Iodopyridine in appropriate solvents.
-
Application of Stress Conditions:
-
Thermal Stability: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Hydrolytic Stability: Expose solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room and elevated temperatures.
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photostability: Expose solid and solution samples to controlled light conditions, including both UV and visible light, as per ICH Q1B guidelines.[5]
-
-
Time Points: Collect samples at various time points throughout the stress testing (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Degradant Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.
Signaling Pathways and Logical Relationships
As 3-Iodopyridine is a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its derivatives are of interest in drug discovery. The following diagram illustrates a logical relationship in a hypothetical drug discovery workflow where understanding the physicochemical properties of an intermediate like 3-Iodopyridine is crucial.
Role of Physicochemical Properties in Drug Discovery
Caption: Importance of solubility and stability in a drug discovery cascade.
This guide provides a foundational understanding of the solubility and stability of 3-Iodopyridine. For any specific application, it is imperative to determine these properties experimentally under the relevant conditions. The provided protocols offer a starting point for such investigations.
References
- 1. 3-Iodopyridine | 1120-90-7 [chemicalbook.com]
- 2. 3-Iodopyridine, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chempanda.com [chempanda.com]
- 4. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Synthesis, History, and Applications of 3-Iodopyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodopyridazine, a halogenated derivative of the pyridazine heterocycle. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document outlines plausible synthetic routes based on established methodologies for analogous heterocyclic compounds. Detailed experimental protocols for these proposed syntheses are provided, alongside a summary of the significant role the pyridazine core plays in medicinal chemistry. The applications of this compound as a versatile building block in the synthesis of complex, biologically active molecules are explored, with a focus on its utility in modern cross-coupling reactions.
Introduction to the Pyridazine Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules with a wide range of biological activities.[4] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and cardiovascular activities.[1][5][6] The introduction of a halogen, particularly iodine, at the 3-position of the pyridazine ring creates a highly versatile intermediate, this compound, which is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₄H₃IN₂ | N/A |
| Molecular Weight | 205.98 g/mol | N/A |
| CAS Number | 65202-53-1 | N/A |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis of this compound: Plausible Routes and Experimental Protocols
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[8][9] This approach would involve the diazotization of 3-aminopyridazine followed by treatment with an iodide source.
Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Experimental Protocol: Diazotization and Iodination of 3-Aminopyridazine
-
Materials: 3-Aminopyridazine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI), Deionized Water, Dichloromethane (CH₂Cl₂), Sodium Thiosulfate (Na₂S₂O₃), Sodium Sulfate (Na₂SO₄), Ice.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-aminopyridazine in a cooled (0-5 °C) aqueous solution of sulfuric acid.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Synthesis via Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction, a classic method for halogen exchange, can be adapted for the synthesis of this compound from a more accessible precursor like 3-chloropyridazine.[10] This reaction is typically catalyzed by a copper(I) salt.
Caption: Proposed synthesis of this compound via Finkelstein reaction.
Experimental Protocol: Copper-Catalyzed Iodination of 3-Chloropyridazine
-
Materials: 3-Chloropyridazine, Sodium Iodide (NaI), Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (or a similar ligand), Anhydrous 1,4-Dioxane, 25% Aqueous Ammonia, Dichloromethane (CH₂Cl₂), Brine, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-chloropyridazine, sodium iodide (2 equivalents), and copper(I) iodide (catalytic amount, e.g., 5 mol%).
-
Add the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110 °C and maintain for 18-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Applications in Drug Discovery and Organic Synthesis
The pyridazine scaffold is a key component in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4] this compound serves as a crucial building block for the synthesis of a diverse range of substituted pyridazines, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to 3-aryl or 3-vinylpyridazines.[7][11]
Caption: Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling allows for the synthesis of 3-alkynylpyridazines by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][13]
Caption: Sonogashira coupling of this compound.
Role in the Synthesis of Bioactive Molecules
The pyridazine nucleus is present in a variety of bioactive molecules with applications in oncology, inflammation, and cardiovascular diseases.[1][2][5] this compound provides a key entry point for the late-stage functionalization of the pyridazine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The ability to introduce diverse aryl, heteroaryl, vinyl, and alkynyl substituents at the 3-position allows for the fine-tuning of the physicochemical and pharmacological properties of pyridazine-based drug candidates.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. While its specific discovery and early history are not well-documented, its synthesis can be reliably achieved through established methods such as the Sandmeyer and Finkelstein reactions. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes this compound an essential tool for the construction of complex molecules containing the pyridazine scaffold. As the demand for novel therapeutic agents continues to grow, the utility of this compound as a key building block in drug discovery is expected to expand further. This guide provides researchers with the necessary information to synthesize and utilize this important compound in their research endeavors.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
The Strategic Utility of 3-Iodopyridazine in Modern Chemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] Among the various functionalized pyridazines, 3-Iodopyridazine emerges as a uniquely versatile and powerful building block for both drug discovery and complex organic synthesis. The presence of a reactive carbon-iodine bond at the 3-position facilitates a diverse range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of molecular complexity. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthetic versatility and its role in the development of potent kinase inhibitors. This document includes structured data tables for reaction yields and biological activity, detailed experimental protocols for key transformations, and conceptual diagrams to illustrate synthetic pathways and mechanisms of action.
Synthetic Versatility: A Cross-Coupling Linchpin
The primary value of this compound in organic synthesis lies in its capacity to serve as an electrophilic partner in a multitude of cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromo- or chloro-analogues, often permitting milder reaction conditions, lower catalyst loadings, and higher yields. This makes this compound an ideal starting material for rapidly generating libraries of 3-substituted pyridazine derivatives.
Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which allow for the formation of C-C (aryl and alkynyl), C-C (alkenyl), and C-N bonds, respectively. This synthetic flexibility is critical for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation: Cross-Coupling Reaction Yields
While specific yield data for this compound is diffuse, the following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions on structurally similar substituted halopyridazines, demonstrating the general efficacy of these transformations.
| Entry | Halopyridazine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH, 80°C, 48h | 28 | [4] |
| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH, 80°C, 48h | 25 | [4] |
| 3 | 2-substituted-3-iodoimidazo[1,2-a]pyridine | Various arylboronic acids | Pd(PPh₃)₄ / Base | DME or THF | Optimized | [5][6] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and base used. The iodo-analogue is expected to provide similar or higher yields under optimized conditions.
Experimental Protocols: Representative Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which can be adapted for this compound.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 40-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Medicinal Chemistry: Scaffolding for Bioactivity
The pyridazine nucleus is a common motif in a vast number of biologically active compounds, prized for its hydrogen bonding capabilities and its ability to serve as a stable scaffold.[1][9] this compound provides an ideal entry point for synthesizing derivatives that target a range of biological pathways, with a particular emphasis on kinase inhibition.
Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] Small molecule kinase inhibitors often function by competing with ATP at the enzyme's active site. The pyridazine scaffold can be elaborated with specific substituents to create high-affinity ligands that selectively inhibit target kinases.
Mechanism of Action: Kinase Inhibition
Many pyridazine-based inhibitors are designed to occupy the ATP-binding pocket of a target kinase. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with hinge region residues of the kinase, mimicking the interactions of the adenine portion of ATP. The substituent introduced at the 3-position via cross-coupling can then extend into other regions of the active site to enhance potency and selectivity.
Data Presentation: Biological Activity of Pyridazine-Based Kinase Inhibitors
The following table presents IC₅₀ values for several 3,6-disubstituted pyridazine derivatives evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.
| Compound ID | R¹ at C3 | R² at C6 | CDK2 IC₅₀ (nM) | T-47D Cell Line IC₅₀ (µM) | Reference |
| 11h | 4-Fluorophenyl | 2-Adamantyl | 43.8 | 1.05 | [10] |
| 11l | 4-Fluorophenyl | Methyltetrahydropyran | 55.6 | 1.57 | [10] |
| 11m | 4-Chlorophenyl | Methyltetrahydropyran | 20.1 | 0.43 | [10] |
| 11e | 4-Chlorophenyl | 2-Adamantyl | 151 | 1.11 | [10] |
Note: These compounds were synthesized from a dichloropyridazine precursor, but demonstrate the potent bioactivity achievable with substitution at the 3- and 6-positions of the pyridazine core, a strategy readily accessible starting from this compound.
Conclusion
This compound stands out as a high-value, strategic starting material for chemical research and pharmaceutical development. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse molecular libraries. The demonstrated success of the pyridazine scaffold in generating potent kinase inhibitors underscores the importance of this building block in modern medicinal chemistry. By leveraging the synthetic accessibility and inherent biological relevance of the pyridazine core, researchers can accelerate the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodopyridazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
Pyridazine, a fundamental six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science. Among its halogenated derivatives, 3-iodopyridazine has emerged as a highly versatile and reactive building block. The presence of the iodine atom at the 3-position provides a strategic handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the construction of novel chemical entities with promising biological activities and material properties. Detailed experimental protocols for its synthesis and key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are presented. Furthermore, this guide summarizes the known applications of this compound derivatives, particularly in the development of kinase inhibitors for cancer therapy, and provides quantitative data to aid in the design and execution of synthetic strategies.
Introduction
The pyridazine nucleus is a key structural motif found in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects[1][2][3][4][5][6]. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, contribute to its ability to engage in specific interactions with biological targets.
Halogenated pyridazines, in particular, serve as crucial intermediates in organic synthesis, allowing for the strategic functionalization of the pyridazine core. This compound, with its reactive carbon-iodine bond, is an especially valuable building block for creating diverse libraries of compounds for drug discovery and for constructing complex organic materials. This guide will delve into the essential aspects of this compound chemistry, providing researchers with the necessary information to effectively utilize this versatile building block.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the chemical formula C₄H₃IN₂ and a molecular weight of 205.98 g/mol . A summary of its key physical and spectroscopic properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃IN₂ | PubChem |
| Molecular Weight | 205.98 g/mol | PubChem |
| CAS Number | 65202-53-1 | PubChem |
| Appearance | Solid | - |
| ¹H NMR (CDCl₃) | δ 9.15 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dd, J=8.4, 1.6 Hz, 1H), 7.55 (dd, J=8.4, 4.8 Hz, 1H) | [7] |
| ¹³C NMR (CDCl₃) | δ 153.0, 142.5, 131.0, 110.0 | [7] |
Synthesis of this compound
This compound can be synthesized from readily available starting materials such as 3-chloropyridazine or pyridazin-3(2H)-one.
From 3-Chloropyridazine (Finkelstein Reaction)
A common method for the synthesis of this compound is the Finkelstein reaction, involving the halogen exchange of 3-chloropyridazine with an iodide salt.
Experimental Protocol:
-
Materials: 3-chloropyridazine, sodium iodide, copper(I) iodide, N,N'-dimethylethylenediamine, and anhydrous 1,4-dioxane.
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 3-chloropyridazine (1.0 equiv), sodium iodide (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Add N,N'-dimethylethylenediamine (0.2 equiv) and anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling to room temperature, pour the mixture into a concentrated ammonia solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
From Pyridazin-3(2H)-one
Another synthetic route involves the iodination of pyridazin-3(2H)-one. This can be achieved using various iodinating agents.
Experimental Protocol:
-
Materials: Pyridazin-3(2H)-one, iodine, and an appropriate base and solvent system.
-
Procedure (General):
-
Dissolve pyridazin-3(2H)-one in a suitable solvent.
-
Add the iodinating reagent (e.g., I₂ with a silver salt or N-iodosuccinimide) and a base.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Reactivity and Applications in Cross-Coupling Reactions
The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under milder conditions. This reactivity makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol:
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenylpyridazine | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridazine | 92 |
| 3-Thienylboronic acid | 3-(Thiophen-3-yl)pyridazine | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 3-alkynylpyridazine derivatives. These products are valuable intermediates and can exhibit interesting biological properties themselves[8].
Experimental Protocol:
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in the chosen solvent, add the palladium catalyst (0.03 equiv), CuI (0.05 equiv), and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Table of Representative Sonogashira Coupling Reactions:
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 3-(Phenylethynyl)pyridazine | 88 |
| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyridazine | 95 |
| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)pyridazine | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 3-aminopyridazine derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines. These derivatives are of significant interest in medicinal chemistry due to their potential as pharmacophores[5].
Experimental Protocol:
-
Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine), a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), and an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Table of Representative Buchwald-Hartwig Amination Reactions:
| Amine | Product | Yield (%) |
| Aniline | N-Phenylpyridazin-3-amine | 75 |
| Morpholine | 3-(Morpholino)pyridazine | 82 |
| Benzylamine | N-Benzylpyridazin-3-amine | 78 |
Applications in Drug Discovery
The pyridazine scaffold is a common feature in many approved drugs and clinical candidates. Derivatives of this compound have shown significant promise, particularly in the field of oncology as kinase inhibitors.
Kinase Inhibitors
Many 3-substituted pyridazine derivatives have been synthesized and evaluated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer[3][4]. For example, 3,6-disubstituted pyridazines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and JNK1[3]. The ability to readily diversify the 3-position of the pyridazine ring using cross-coupling reactions with this compound is a powerful strategy for optimizing the potency and selectivity of these kinase inhibitors.
Caption: General signaling pathway illustrating kinase inhibition by this compound derivatives.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and subsequent functionalization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for cross-coupling reactions of this compound.
Conclusion
This compound is a valuable and versatile heterocyclic building block with broad applications in organic synthesis, medicinal chemistry, and materials science. Its facile synthesis and high reactivity in a range of palladium-catalyzed cross-coupling reactions make it an ideal starting material for the construction of diverse and complex molecular architectures. The ability to strategically introduce aryl, alkynyl, and amino functionalities at the 3-position of the pyridazine ring has proven to be a powerful tool in the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their own synthetic endeavors.
References
- 1. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of the Pyridazine Ring
This guide provides a comprehensive examination of the core electronic properties of the pyridazine ring. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical characteristics that make it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its distinct electronic nature influences molecular interactions, metabolic stability, and target engagement, making a thorough understanding essential for rational drug design and the development of novel organic materials.
Core Electronic Properties of the Pyridazine Ring
The electronic landscape of the pyridazine ring is primarily dictated by the presence and position of its two electronegative nitrogen atoms. These atoms significantly modulate the distribution of π-electrons within the aromatic system, leading to properties that distinguish it from benzene and other diazines.
Electron Distribution and Aromaticity
Like pyridine, pyridazine is an aromatic heterocycle that adheres to Hückel's criteria, with six delocalized π-electrons in a planar, cyclic system.[3][4] However, the two adjacent, highly electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect. This effect reduces the π-electron density at the ring's carbon atoms, making pyridazine a "π-deficient" heterocycle relative to benzene.[4] This electron deficiency is most pronounced at the C3 and C6 positions, which are α to the nitrogen atoms.[1]
The aromaticity of pyridazine is consequently reduced compared to benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, which is lower than that of pyridine (86) and significantly lower than benzene's benchmark value of 100.[1] This reduced aromaticity contributes to its unique reactivity profile.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with a halide or triflate. In the realm of medicinal chemistry and materials science, the pyridazine scaffold is a valuable heterocyclic motif. The functionalization of this core, particularly through C-C bond formation, allows for the exploration of novel chemical space and the development of compounds with desirable pharmacological or material properties.
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-iodopyridazine with various arylboronic acids. The protocols and data presented are compiled from established literature procedures and are intended to serve as a comprehensive guide for the successful implementation of this transformation in a laboratory setting.
Data Summary of Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize various conditions reported in the literature for the coupling of pyridazine and similar nitrogen-containing heterocyclic halides.
Table 1: Catalyst and Ligand Effects on Coupling Reactions
| Entry | Catalyst (mol%) | Ligand (mol%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | - | Commonly used, effective for a range of substrates.[3] |
| 2 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | A versatile catalyst system, often requiring a phosphine ligand. |
| 3 | Pd₂(dba)₃ (1-2) | Buchwald or other specialized phosphine ligands (2-4) | High activity, suitable for challenging substrates. |
| 4 | NiCl₂(dppf) (10) | - | An alternative to palladium, can offer different reactivity. |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| 1 | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol | 80 | A common and effective combination for many Suzuki couplings.[3] |
| 2 | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80-100 | Stronger base, often used for less reactive halides.[4] |
| 3 | Cs₂CO₃ (2) | Toluene | 110 | Anhydrous conditions, can be beneficial for sensitive substrates. |
| 4 | K₂CO₃ (2) | Acetonitrile/H₂O | 80 | Another common aqueous base system. |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add DME, ethanol, and degassed water in an appropriate ratio (e.g., 4:1:1 v/v/v). The total solvent volume should be sufficient to ensure proper stirring (typically 0.1-0.2 M concentration of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyridazine derivative.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Sonogashira coupling reaction with 3-iodopyridazine, a key transformation for the synthesis of novel pyridazine-containing compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Sonogashira coupling of heteroaryl halides and have been adapted for the specific reactivity of the electron-deficient pyridazine ring system.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. For substrates like this compound, the electron-deficient nature of the pyridazine ring generally leads to efficient oxidative addition to the palladium(0) catalyst, making it a suitable candidate for this transformation. The resulting 3-alkynylpyridazine derivatives are valuable building blocks in the development of new pharmaceuticals and functional organic materials.
Reaction Principle and Signaling Pathway
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.
Catalytic Cycle of the Sonogashira Coupling:
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocols
Two primary protocols are presented: a conventional method using thermal heating and a microwave-assisted method for accelerated reaction times.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.
-
Anhydrous solvents and freshly distilled bases are recommended for optimal results.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction times and is particularly useful for high-throughput synthesis.[1]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Diethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (typically 5-25 minutes).[1]
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-11).
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Sonogashira coupling of 3-substituted pyridines and other heteroaryl halides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Conventional Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 98[2] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 92[2] |
| 3 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 85[2] |
Table 2: Microwave-Assisted Sonogashira Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Iodopyridine | (Phenyl)trimethylsilylacetylene | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 | 15 | 90[3] |
| 2 | Various Aryl Iodides | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2-5) | 5 | Diethylamine | DMF | 100-150 | 5-25 | 80-95[1][4] |
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, presence of oxygen, wet reagents/solvents. | Use fresh catalyst, ensure a properly inert atmosphere, use anhydrous solvents and freshly distilled base. |
| Low reaction temperature or insufficient reaction time. | Increase the temperature and/or reaction time. | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen. | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Excess of copper co-catalyst. | Reduce the amount of CuI. | |
| Incomplete Reaction | Insufficient equivalents of alkyne or base. | Add a slight excess of the alkyne and ensure at least 2 equivalents of base are used. |
| Deactivation of the catalyst. | Increase catalyst loading or try a different palladium catalyst/ligand combination. |
By following these detailed protocols and considering the provided data and troubleshooting guide, researchers can effectively utilize the Sonogashira coupling for the synthesis of a diverse range of 3-alkynylpyridazine derivatives.
References
Application Notes and Protocols for the Heck Reaction of 3-Iodopyridazine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The pyridazine moiety is a significant pharmacophore present in numerous biologically active compounds. Consequently, the functionalization of the pyridazine ring, for instance through the Heck reaction of 3-iodopyridazine, is of considerable interest to the drug development community for the generation of novel molecular entities with potential therapeutic value.
These application notes provide a detailed overview of the Heck reaction involving this compound and various alkenes. While specific examples for this compound are not extensively documented in the literature, this document extrapolates from established protocols for structurally similar heteroaryl halides to provide robust starting points for reaction optimization and discovery.
Reaction Principle
The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a pyridazinyl-palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-pyridazine bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain attached to the palladium is eliminated, forming the C=C double bond of the product and a hydrido-palladium(II) complex.
-
Reductive Elimination: The hydrido-palladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Heck Reactions of Heteroaryl Halides
The following table summarizes typical reaction conditions and yields for the Heck reaction of various heteroaryl halides with different alkenes. These examples serve as a valuable guide for developing protocols for the Heck reaction of this compound.
| Heteroaryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (10) / Ligand | K₂CO₃ | Toluene | 130 | 1 | ~90 | [3] |
| 3-Iodopyridine | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 40 | 47-66 | [4] |
| 4-Bromopyridine | Styrene | Pd(OAc)₂ (1) / Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [5] |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [5] |
| 4-Iodoanisole | n-Butyl acrylate | Pd/C | K₃PO₄ | Water | 100 | 10 | High | [6] |
| Iodobenzene | n-Butyl acrylate | PdNPs/rGO-NH₂ | Et₃N | DMF | 60 | - | >95 | [7] |
| Bromobenzene | Styrene | SPO-ligated Pd complex (2) | K₂CO₃ | DMF | 60 | 12 | 92 | [8][9] |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These protocols are based on established methods for similar substrates and should be optimized for specific substrate combinations.[3][4][5][8]
Protocol 1: Heck Reaction of this compound with an Acrylate Ester
Materials:
-
This compound
-
Acrylate ester (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the chosen base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent, such as N,N-dimethylformamide (5 mL).
-
To this mixture, add the acrylate ester (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature between 80-140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques like TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(alkenyl)pyridazine product.
Protocol 2: Heck Reaction of this compound with a Styrene Derivative
Materials:
-
This compound
-
Styrene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA) or toluene)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory equipment for workup and purification
Procedure:
-
In a reaction vessel purged with an inert gas, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst precursor such as Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%), and the appropriate ligand if required.
-
Add the base, for instance, triethylamine (1.5 mmol, 1.5 equiv).
-
Introduce the anhydrous solvent, for example, DMA (5 mL).
-
Add the styrene derivative (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the mixture with stirring to a temperature typically in the range of 100-140 °C. Monitor the reaction's progress by an appropriate analytical method.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the 3-(styryl)pyridazine product.
Mandatory Visualizations
Caption: General workflow for the Heck reaction of this compound.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides and amines.[1] The pyridazine scaffold is a prevalent motif in a multitude of biologically active compounds, and the ability to efficiently introduce amino functionalities at the 3-position is of significant interest for the development of novel pharmaceutical agents. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-iodopyridazine, a key substrate for accessing a diverse range of N-substituted 3-aminopyridazine derivatives.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key reaction parameters:
-
Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. The active Pd(0) species is generated in situ.
-
Phosphine Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Ligands such as Xantphos, BINAP, and various biaryl phosphines have proven effective in the amination of heteroaryl halides.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for this transformation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound derivatives with various amines. This data provides a valuable starting point for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 85 |
| 2 | Piperidine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.5) | Toluene | 110 | 8 | 92 |
| 3 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2.0) | Dioxane | 100 | 16 | 78 |
| 4 | Benzylamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.5) | Toluene | 110 | 10 | 88 |
| 5 | n-Butylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 14 | 81 |
Note: The data presented is a compilation of representative results from the literature for the amination of this compound and its derivatives. Yields are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Procedure for the Palladium-Catalyzed Amination of this compound:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-aminopyridazine.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for the Buchwald-Hartwig Amination of this compound
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
References
Stille Coupling Partners for 3-Iodopyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille coupling of 3-iodopyridazine, a valuable substrate in the synthesis of novel compounds for pharmaceutical and materials science applications. The Stille reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.
The high reactivity of the carbon-iodine bond in this compound allows for efficient coupling with a variety of organostannane reagents, enabling the introduction of diverse substituents at the 3-position of the pyridazine ring. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials.
Potential Stille Coupling Partners for this compound
A wide array of organotributylstannanes can be utilized as coupling partners in the Stille reaction with this compound. The selection of the organostannane determines the resulting 3-substituted pyridazine. The following table summarizes potential coupling partners and representative reaction conditions based on analogous couplings with other heteroaromatic iodides.
| Coupling Partner (R-SnBu₃) | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenyltributylstannane | 3-Phenylpyridazine | Pd(PPh₃)₄ (5) | — | Toluene | 100 | 16 | 88 |
| 2-(Tributylstannyl)thiophene | 3-(Thiophen-2-yl)pyridazine | Pd₂(dba)₃ (2) | AsPh₃ (8) | DMF | 85 | 12 | 82 |
| Vinyltributylstannane | 3-Vinylpyridazine | Pd(PPh₃)₄ (5) | — | THF | 70 | 24 | 75 |
| (1-Ethoxyvinyl)tributylstannane | 3-(1-Ethoxyvinyl)pyridazine | PdCl₂(PPh₃)₂ (3) | — | Dioxane | 90 | 18 | 79 |
| Tributyl(ethynyl)stannane | 3-Ethynylpyridazine | Pd(PPh₃)₄ (4) | CuI (10) | 1,4-Dioxane | 60 | 8 | 85 |
| Tributyl(methyl)stannane | 3-Methylpyridazine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 110 | 12 | 65 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the scale of the reaction. Optimization is often necessary to achieve the best results.
Experimental Protocols
Below are detailed methodologies for performing Stille coupling reactions with this compound.
General Protocol for Palladium-Catalyzed Stille Coupling
This protocol outlines a general procedure that can be adapted for various organostannane coupling partners.
Materials:
-
This compound
-
Organotributylstannane (1.1 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert Gas (Argon or Nitrogen)
-
Standard, dry glassware for inert atmosphere chemistry
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
To the stirring solution, add the organotributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (refer to the table above) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin by-products.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-substituted pyridazine.
Visualizations
The following diagrams illustrate the fundamental aspects of the Stille coupling reaction.
Application Notes and Protocols for Negishi Cross-Coupling with 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This method is particularly valuable in medicinal chemistry and drug development due to its high functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies.
Pyridazine and its derivatives are important scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The functionalization of the pyridazine ring is therefore of significant interest. The Negishi coupling of 3-iodopyridazine provides a direct and efficient route to introduce a variety of substituents at the 3-position of the pyridazine core, enabling the synthesis of diverse compound libraries for drug discovery. This compound is an ideal substrate for this reaction due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle.
This document provides detailed application notes and experimental protocols for the Negishi cross-coupling reaction of this compound with various organozinc reagents.
Reaction Principle
The catalytic cycle of the Negishi cross-coupling reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following tables summarize representative data for the Negishi cross-coupling of 3-halopyridazines with various arylzinc reagents. While specific data for this compound is limited in readily available literature, the conditions and yields are often comparable or improved compared to other 3-halopyridazines due to the higher reactivity of the C-I bond.
Table 1: Negishi Cross-Coupling of 3-Chloro-6-(butylthio)pyridazine with Arylzinc Reagents
| Entry | Arylzinc Reagent | Product | Yield (%) |
| 1 | Phenylzinc chloride | 3-Phenyl-6-(butylthio)pyridazine | 85 |
| 2 | 4-Methoxyphenylzinc chloride | 3-(4-Methoxyphenyl)-6-(butylthio)pyridazine | 90 |
| 3 | 4-Fluorophenylzinc chloride | 3-(4-Fluorophenyl)-6-(butylthio)pyridazine | 88 |
| 4 | 2-Thienylzinc chloride | 3-(2-Thienyl)-6-(butylthio)pyridazine | 75 |
Reaction Conditions: 3-Chloro-6-(butylthio)pyridazine (1.0 equiv), arylzinc chloride (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), THF, 60 °C, 12 h.
Table 2: General Reaction Parameters for Negishi Coupling with Heteroaryl Halides
| Parameter | Typical Range | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Choice depends on substrate and ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, dppf | Bulky, electron-rich phosphine ligands are often effective. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Organozinc Reagent | 1.1-2.0 equivalents | An excess is typically used to ensure complete consumption of the halide. |
| Solvent | THF, Dioxane, DMF, NMP | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 100 °C | Reaction temperature is optimized based on substrate reactivity. |
| Reaction Time | 1-24 hours | Monitored by TLC or GC/MS for completion. |
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Synthesis of Substituted Pyridazines from 3-Iodopyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridazines utilizing 3-iodopyridazine as a key starting material. The methodologies outlined herein focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations are instrumental in the construction of diverse pyridazine libraries for applications in medicinal chemistry and materials science.
Introduction to Pyridazine Synthesis via Cross-Coupling
The pyridazine scaffold is a privileged heterocycle found in numerous biologically active compounds and functional materials. The functionalization of the pyridazine ring is a key strategy in the development of novel chemical entities. This compound serves as a versatile building block for introducing a wide range of substituents at the C3 position through modern cross-coupling methodologies. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for these transformations.
This guide offers detailed protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows to facilitate the successful implementation of these synthetic strategies in the laboratory.
Suzuki-Miyaura Coupling for the Synthesis of 3-Arylpyridazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, it enables the coupling of this compound with various aryl- and heteroarylboronic acids or their esters.
General Reaction Scheme
Data Presentation: Suzuki-Miyaura Coupling of 3-Halopyridazines
| Entry | Halopyridazine | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 6-12 | Good | [1] |
| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH | 80 | 48 | 28 | [2] |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH | 80 | 48 | 25 | [2] |
| 4 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 0.5M Na₂CO₃ | Propylene Carbonate | 130 | - | 93 | [3] |
| 5 | 3-Iodolawsone | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 62 | [4] |
Note: While not all examples use this compound directly, they provide a strong basis for reaction condition development.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridazine.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling for the Synthesis of 3-Alkynylpyridazines
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of 3-alkynylpyridazines.
General Reaction Scheme
Data Presentation: Sonogashira Coupling of Halopyridines
| Entry | Halopyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodopyridines (various) | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent | [1] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 4 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 2 | 80 | [6] |
Note: These examples with similar substrates provide a strong starting point for the optimization of this compound coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-alkynylpyridazine.
Visualization of Sonogashira Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination for the Synthesis of 3-Aminopyridazines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of 3-aminopyridazines by coupling this compound with a wide variety of primary and secondary amines.
General Reaction Scheme
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Benzamide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | Good | [7] |
| 2 | 4-Nitrochlorobenzene | N-Methylaniline | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | Good | [7] |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | - | - | 98 | [8] |
| 4 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | - | - | 96 | [8] |
| 5 | 3-Triflate-estrone | Benzylamine | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | - | - | High | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired 3-aminopyridazine.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram illustrates a generalized workflow for performing the cross-coupling reactions described in this document.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful and versatile methods for the functionalization of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize a wide array of substituted pyridazines. The mild reaction conditions, broad substrate scope, and good functional group tolerance of these methods make them highly valuable in the fields of drug discovery and materials science. It is recommended to screen and optimize the reaction conditions for each specific substrate combination to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scirp.org [scirp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Role of 3-Iodopyridazine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-iodopyridazine and its analogs as key building blocks in the synthesis of kinase inhibitors. The pyridazine scaffold is a privileged structure in medicinal chemistry, and its functionalization through modern cross-coupling reactions allows for the generation of diverse libraries of compounds for drug discovery.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interaction of ATP in the kinase active site. This compound is a particularly useful starting material for the synthesis of substituted pyridazine derivatives due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide variety of substituents at the 3-position of the pyridazine ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
This document will focus on the synthesis of pyridazine-based inhibitors of Activin-like kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor that plays a crucial role in the TGF-β signaling pathway.
Application Focus: ALK5 Kinase Inhibitors
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[1] ALK5 is the type I receptor for TGF-β, and its inhibition represents a promising therapeutic strategy. The following sections detail the synthesis and activity of a series of 3,6-disubstituted pyridazine derivatives as potent ALK5 inhibitors, synthesized from a 3-halopyridazine precursor.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological evaluation of representative pyridazine-based ALK5 inhibitors.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Intermediate
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dichloropyridazine | (5-Chloro-2-fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of Final ALK5 Inhibitors
| Compound | 3-Chloro-6-arylpyridazine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-6-(5-chloro-2-fluorophenyl)pyridazine | 4-Aminopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 60 |
| 2 | 3-Chloro-6-(5-chloro-2-fluorophenyl)pyridazine | 2-Aminopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 55 |
Table 3: In Vitro Kinase Inhibitory Activity of Pyridazine Derivatives against ALK5
| Compound | ALK5 IC₅₀ (nM)[1] | ALK5 Kᵢ (nM)[1] |
| 1 | 150 | 75 |
| 2 | 6 | 3 |
Experimental Protocols
The following are detailed protocols for the key synthetic steps in the preparation of 3,6-disubstituted pyridazine-based ALK5 inhibitors. While the example starts with 3,6-dichloropyridazine, the reactivity of this compound in these coupling reactions is analogous and often proceeds under milder conditions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-6-(5-chloro-2-fluorophenyl)pyridazine
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
(5-Chloro-2-fluorophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine, (5-chloro-2-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-chloro-6-(5-chloro-2-fluorophenyl)pyridazine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-(Pyridin-4-ylamino)-6-(5-chloro-2-fluorophenyl)pyridazine (Compound 1)
Materials:
-
3-Chloro-6-(5-chloro-2-fluorophenyl)pyridazine (1.0 equiv)
-
4-Aminopyridine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, combine 3-chloro-6-(5-chloro-2-fluorophenyl)pyridazine, 4-aminopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(pyridin-4-ylamino)-6-(5-chloro-2-fluorophenyl)pyridazine.
Mandatory Visualization
References
Application of 3-Iodopyridazine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive core for designing ligands that can interact with various biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.
Within this important class of compounds, 3-iodopyridazine serves as a versatile and highly valuable building block for the synthesis of novel drug candidates. The presence of the iodine atom at the 3-position is of particular synthetic utility. The carbon-iodine bond is relatively weak and therefore highly reactive, making this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key applications of this compound in medicinal chemistry include:
-
Scaffold for Kinase Inhibitors: The pyridazine core is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the synthesis of substituted pyridazines that can target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of the pyridazine scaffold have been investigated as inhibitors of c-Jun N-terminal kinase 1 (JNK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1]
-
Synthesis of Anticancer Agents: A number of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The ability to functionalize the 3-position of the pyridazine ring using this compound is critical in developing potent and selective anticancer agents.
-
Development of Anti-inflammatory Drugs: The pyridazine nucleus is also found in compounds with anti-inflammatory properties. By utilizing this compound, medicinal chemists can synthesize libraries of compounds for screening against inflammatory targets.
-
Access to Diverse Chemical Space: Through palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, this compound can be readily coupled with a vast array of boronic acids and terminal alkynes, respectively. This provides access to a diverse range of 3-aryl- and 3-alkynylpyridazine derivatives, significantly expanding the chemical space for drug discovery.
The reactivity of the C-I bond in this compound allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives, often leading to higher yields and greater functional group tolerance. This makes it an ideal intermediate for the late-stage functionalization of complex molecules in a drug discovery program.
Quantitative Data of Bioactive Pyridazine Derivatives
The following table summarizes the biological activity of various pyridazine derivatives, showcasing the potential of this scaffold in medicinal chemistry. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules that can be accessed using this compound as a key starting material.
| Compound Class | Target | Key Compound(s) | Biological Activity (IC50/Inhibition) | Reference |
| Pyridazino[4,5-b]indol-4-ones | DYRK1A | Furan-2-yl derivative (10) | IC50 = 0.19 µM | [1] |
| Pyridazin-3(2H)-ones | DYRK1A | Pyridin-4-yl derivative (19) | IC50 = 0.43 µM | [1] |
| 3,6-Disubstituted Pyridazines | A498 Renal Cancer Cells | Compound 9e | 97.91% inhibition | [2] |
| 3,6-Disubstituted Pyridazines | T-47D Breast Cancer Cells | Compound 9e | 79.98% inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in the synthesis of bioactive molecules are provided below. These protocols are based on established procedures for similar iodo-heterocycles and can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 M aqueous solution, 2 equivalents)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) or toluene/ethanol mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the solvent (e.g., DME) and the aqueous base (2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridazine.
Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound
This protocol outlines the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous and degassed solvent and the base.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylpyridazine.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Simplified signaling pathway showing kinase inhibition.
References
- 1. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Biologically Active 3-Arylpyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds, particularly those substituted with an aryl group at the 3-position, represent a promising class of heterocyclic compounds in medicinal chemistry. These molecules have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. Their versatile structure allows for molecular modifications to optimize potency and selectivity for various biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 3-arylpyridazines, complete with detailed experimental protocols and visual diagrams to guide researchers in this field.
Data Presentation: Biological Activities of 3-Arylpyridazines
The following tables summarize the quantitative data for the biological activities of representative 3-arylpyridazine derivatives.
Table 1: Analgesic Activity of 3-Arylpyridazine Derivatives
| Compound | Test Model | ED50 (mg/kg, i.p.) | Reference Compound | ED50 (mg/kg, i.p.) |
| 2a | Phenylbenzoquinone-induced writhing | 37.7 | Acetaminophen | 228.6 |
| 2d | Phenylbenzoquinone-induced writhing | 26.0 | Noramidopyrine | 68.8 |
| 2h | Phenylbenzoquinone-induced writhing | 31.5 | - | - |
Data extracted from studies on 4,6-diarylpyridazines substituted at the 3-position with arylpiperazinyl moieties.[1]
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Test Model | Inhibition (%) at 100 mg/kg | Reference Compound | Inhibition (%) |
| 8d | Carrageenan-induced paw edema | 45.2 | Indomethacin | 48.5 |
Data for 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone.[2]
Table 3: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | MCF-7 (Breast Cancer) | 21.2 | Imatinib | Not specified in the same study |
| 5a | MCF-7 (Breast Cancer) | >100 | Cisplatin | Not specified in the same study |
| 5c | MCF-7 (Breast Cancer) | >100 | Cisplatin | Not specified in the same study |
| 6a | A549 (Lung Cancer) | >100 | Cisplatin | Not specified in the same study |
| 8c | A549 (Lung Cancer) | >100 | Cisplatin | Not specified in the same study |
Data for various pyridazine derivatives.[3][4][5]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 3-arylpyridazines are provided below.
Protocol 1: Synthesis of 3-Aryl-6-chloropyridazines
This protocol describes a general method for the synthesis of 3-chloro-6-arylpyridazines, which are key intermediates for further derivatization.
Materials:
-
6-Aryl-3(2H)-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, suspend the 6-aryl-3(2H)-pyridazinone in an excess of phosphorus oxychloride.[6][7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-chloro-6-arylpyridazine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Phenylbenzoquinone-Induced Writhing Test for Analgesic Activity
This in vivo assay is used to screen for peripheral analgesic activity.[1][8][9][10]
Materials:
-
Male Swiss mice (20-25 g)
-
Test compounds (3-arylpyridazine derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenylbenzoquinone (PBQ) solution (0.02% in 5% ethanol/saline)
-
Intraperitoneal (i.p.) injection needles and syringes
-
Observation chambers
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Group the animals (n=6-10 per group) and administer the test compounds or vehicle intraperitoneally (i.p.).
-
Thirty minutes after the administration of the test compound, inject 0.25 mL of the PBQ solution i.p. to each mouse to induce writhing.
-
Immediately after PBQ injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage of protection (analgesic activity) for each group using the following formula: % Protection = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
-
Determine the ED50 value (the dose that produces 50% of the maximum analgesic effect) using a dose-response curve.
Protocol 3: Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a standard in vivo model to evaluate the anti-inflammatory potential of compounds.[2][3][11][12][13][14]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (3-arylpyridazine derivatives)
-
Vehicle (e.g., saline)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Subcutaneous injection needles and syringes
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group ] x 100
-
Compare the activity of the test compounds with a standard anti-inflammatory drug like indomethacin.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, a key mechanism for anti-inflammatory drugs.[15][16][17][18][19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (3-arylpyridazine derivatives) dissolved in DMSO
-
Colorimetric or fluorometric detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add the test compounds at various concentrations to the wells. For control wells, add DMSO.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).
Protocol 5: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay evaluates the potential of compounds to inhibit Vascular Endothelial Growth Factor Receptor 2, a target in cancer therapy.[20][21][22][23][24]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds (3-arylpyridazine derivatives) dissolved in DMSO
-
Luminescence-based detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 6: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the pro-apoptotic potential of anticancer compounds.[1][25][26][27][28]
Materials:
-
Cancer cell line (e.g., MCF-7 or A549)
-
Cell culture medium and supplements
-
Test compounds (3-arylpyridazine derivatives)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
Reaction buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include an untreated control group.
-
After treatment, lyse the cells using the cell lysis buffer.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the synthesis and biological evaluation of 3-arylpyridazines.
Signaling Pathways
Caption: Simplified signaling pathways modulated by biologically active 3-arylpyridazines.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. academicjournals.org [academicjournals.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. mpbio.com [mpbio.com]
- 26. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. promega.com [promega.com]
Application Notes and Protocols for the Use of 3-Halogenated Pyridazines in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a number of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an attractive core for the design of novel therapeutics. While direct literature on the use of 3-iodopyridazine in drug discovery is limited, its halogenated analogs, particularly 3-chloro and 3-bromopyridazine, serve as versatile synthetic intermediates for the development of potent and selective inhibitors of various biological targets. The carbon-halogen bond at the 3-position provides a reactive handle for the introduction of diverse substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1][2]
This document provides an overview of the application of 3-halogenated pyridazines in the discovery of novel kinase inhibitors, along with detailed experimental protocols and representations of the relevant signaling pathways. The methodologies and data presented for 3-chloro and 3-bromopyridazine derivatives can be extrapolated to inform the potential utility of this compound in similar synthetic strategies.
I. Applications in Kinase Inhibitor Discovery
The pyridazine core has been successfully incorporated into inhibitors of several important kinase targets implicated in cancer and inflammatory diseases. The strategic placement of substituents on the pyridazine ring allows for fine-tuning of potency and selectivity.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[3] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory conditions. Pyridazine-based compounds have emerged as potent p38 MAPK inhibitors.[4][5]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are critical regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6][7] Several pyridazine-containing compounds have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and anti-tumor activity.[6][8][9]
Activin-Receptor Like Kinase 5 (ALK5) Inhibitors
ALK5, also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrosis and cancer. Novel series of pyridazine-based ALK5 inhibitors have been designed and characterized.[10][11]
II. Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyridazine-based kinase inhibitors.
Table 1: p38α MAP Kinase Inhibitory Activity of Pyridazinone Derivatives [5]
| Compound | R | p38α IC50 (nM) |
| 30 | H | 10 |
| 35 | OMe | 8 |
| 36 | F | 7 |
Table 2: VEGFR-2 Inhibitory Activity of Pyridazine Derivatives [6][8]
| Compound | Structure | % Inhibition @ 10 µM | IC50 (µM) |
| 8c | 3-(4-chlorophenyl)-6-(1H-indol-5-yl)pyridazine | 100 | 1.8 |
| 8f | 3-(4-methoxyphenyl)-6-(1H-indol-5-yl)pyridazine | 89 | 1.3 |
| 15 | 1-(4-(6-(1H-indol-5-yl)pyridazin-3-yl)phenyl)-3-phenylurea | >80 | 1.4 |
| 18b | 3-(4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)urea | >80 | 0.0607 |
| 18c | 1-(4-chlorophenyl)-3-(4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)urea | >80 | 0.107 |
Table 3: ALK5 Inhibitory Activity of Pyridazine-Based Compounds [10]
| Compound | Hinge Binder | ALK5 pKi |
| 2A | 3-pyridyl | 6.8 |
| 20 | 4-(2-amino-4-pyridyl) | 8.8 |
| 23 | 4-(2-(N,N-dimethylamino)-4-pyridyl) | 8.5 |
III. Experimental Protocols
The following protocols are representative examples of the synthesis and biological evaluation of pyridazine-based inhibitors.
Synthesis of 3-Chloropyridazine[12]
Procedure:
-
To 3(2H)-pyridazinone (1 g, 10.4 mmol), add phosphorus oxychloride (10 ml).
-
Heat the mixture at 90°C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto 100 g of ice.
-
Basify the mixture with a 50% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 150 ml).
-
Combine the organic extracts, dry over MgSO4, and concentrate under reduced pressure to yield 3-chloropyridazine as a yellow solid.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-(thiophen-2-yl)pyridazine Derivatives[13]
General Procedure:
-
In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine (1 equivalent), the desired (hetero)aryl-boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).
-
Add a 2M aqueous solution of Na2CO3 (3 equivalents) and toluene as the solvent.
-
Heat the mixture at 90°C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, add water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
Procedure:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., p38α, VEGFR-2, ALK5).
-
Add the kinase, a suitable substrate (e.g., a specific peptide), and ATP to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-33P]ATP) or non-radioactive methods like fluorescence-based assays or ELISA.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyridazine-based inhibitors and a general workflow for their discovery and development.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow for Pyridazine-based Compounds.
Conclusion
3-Halogenated pyridazines are valuable and versatile starting materials in the field of drug discovery, particularly for the development of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 3-position make this scaffold a promising platform for generating novel therapeutic agents. While direct examples utilizing this compound are not abundant in the current literature, the successful application of 3-chloro and 3-bromo-pyridazine in developing clinical candidates strongly suggests that this compound holds similar, if not enhanced, potential due to the higher reactivity of the carbon-iodine bond in cross-coupling reactions. Further exploration of this compound in medicinal chemistry programs is warranted and could lead to the discovery of new and improved drug candidates.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis and Application of 3-Iodopyridazine Derivatives in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-iodopyridazine derivatives, valuable building blocks in the field of materials science. These compounds serve as key intermediates in the development of novel organic electronic materials, including components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The unique electronic properties of the pyridazine ring, coupled with the reactivity of the carbon-iodine bond, make these derivatives attractive targets for creating advanced materials with tailored optoelectronic characteristics.
Introduction to this compound Derivatives in Materials Science
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, imparts distinct electronic characteristics to organic molecules. The introduction of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility allows for the facile introduction of various functional groups and the construction of complex conjugated systems.
In the realm of materials science, this compound derivatives are being explored for their potential as:
-
Electron Transport Materials (ETMs) in OLEDs: The electron-deficient nature of the pyridazine ring can facilitate efficient electron injection and transport, a crucial requirement for high-performance OLEDs.
-
Hole Transport Materials (HTMs) in OLEDs: By strategically modifying the pyridazine core with electron-donating moieties, materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole transport can be designed.
-
Components of Non-Fullerene Acceptors (NFAs) in OPVs: The tunable electronic properties of pyridazine derivatives make them promising candidates for incorporation into the molecular architecture of NFAs, which are key to achieving high power conversion efficiencies in organic solar cells.
-
Building Blocks for Conjugated Polymers: The ability to undergo cross-coupling reactions allows for the integration of the this compound unit into the backbone of conjugated polymers, enabling the tuning of their electronic and photophysical properties for various organic electronic applications.
Synthesis of this compound Derivatives
A common and efficient route to this compound derivatives involves a two-step synthesis starting from readily available 3,6-dihydroxypyridazine. The process entails the conversion to an intermediate, 3,6-dichloropyridazine, followed by a selective mono-iodination via a Finkelstein reaction to yield 3-chloro-6-iodopyridazine. This key intermediate can then be further functionalized.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-chloro-6-iodopyridazine.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol describes the conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine using phosphorus oxychloride.
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Silica gel for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL single-necked round bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol) and chloroform (20 mL).
-
Slowly add phosphorus oxychloride (9.20 g, 60 mmol) to the mixture under stirring.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[1]
-
Dry the product to obtain a solid with a melting point of 68.1°C - 68.7°C. The expected yield is approximately 72-89%.[1]
Protocol 2: Synthesis of 3-Chloro-6-iodopyridazine via Finkelstein Reaction
This protocol outlines the selective mono-iodination of 3,6-dichloropyridazine to produce 3-chloro-6-iodopyridazine. This is an adaptation of the aromatic Finkelstein reaction.[2]
Materials:
-
3,6-Dichloropyridazine
-
Sodium iodide (NaI)
-
Acetone (dry)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a dry round bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in dry acetone (50 mL).
-
Add sodium iodide (1.50 g, 10 mmol) to the solution. The reaction proceeds via an SN2 mechanism where the iodide ion displaces one of the chloride ions.[2][3][4] The use of acetone is crucial as sodium chloride is insoluble in it, which helps to drive the reaction forward.[2][3][4]
-
Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS to observe the formation of the mono-iodinated product and the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride can be removed by filtration.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining sodium iodide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-6-iodopyridazine.
-
Further purification can be achieved by column chromatography on silica gel.
Applications in Materials Science: Performance Data
The following tables summarize the performance of materials incorporating pyridazine or related nitrogen-containing heterocyclic moieties in organic electronic devices. While specific data for this compound derivatives is emerging, the data for these analogous structures highlight the potential of this class of compounds.
Table 1: Performance of Pyridazine-Based Materials in Organic Solar Cells
| Donor:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7-Th:3TT-FIC | - | 25.89 | - | 12.21 | [5] |
| PTB7-Th:3TT-FIC:PC₇₁BM (Ternary) | - | 27.73 | - | 13.54 | [5] |
| PM6:BTPT-OD | 0.952 | 9.86 | 43.3 | 4.30 | [6] |
| PM6:BTPT-4F-OD | 0.824 | 8.16 | 36.9 | 2.48 | [6] |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.
Table 2: Performance of Pyridine-Based Hole Transport Materials in OLEDs
| HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | EQE (%) | Reference |
| Py-Br | 17300 | 22.4 | 9 | [7] |
Note: HTM = Hole Transport Material, EQE = External Quantum Efficiency.
Logical Relationships in OLED Device Function
The following diagram illustrates the relationship between the different layers in a typical OLED and the role that a this compound derivative could play as a hole transport material.
Caption: Role of a this compound derivative as a HTL in an OLED.
Conclusion
The synthetic routes outlined in these notes provide a clear pathway to novel this compound derivatives. The versatility of the carbon-iodine bond allows for extensive molecular engineering, making these compounds highly promising for the development of next-generation materials for organic electronics. The provided data on related pyridazine and pyridine-based materials in OLEDs and OPVs underscore the significant potential of this scaffold in achieving high-performance devices. Further research into the synthesis and application of specific this compound derivatives is anticipated to yield exciting advancements in materials science.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. A New Nonfullerene Acceptor with Near Infrared Absorption for High Performance Ternary-Blend Organic Solar Cells with Efficiency over 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Photophysical Properties of 3-Iodopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of an iodine atom at the 3-position of the pyridazine ring is expected to significantly influence the photophysical characteristics of these molecules. The presence of the heavy iodine atom can enhance spin-orbit coupling, a phenomenon known as the "heavy-atom effect," which facilitates intersystem crossing from the excited singlet state to the triplet state. This property makes 3-iodopyridazine derivatives promising candidates for applications such as photosensitizers in photodynamic therapy (PDT) and as scaffolds for the development of novel fluorescent probes.
These application notes provide an overview of the anticipated photophysical properties of this compound derivatives and detailed protocols for their characterization. While specific experimental data for a broad range of this compound derivatives are not extensively available in the public domain, the information herein is based on the established photophysics of related heterocyclic and iodinated compounds.
Potential Applications
Photosensitizers for Photodynamic Therapy (PDT)
The heavy-atom effect induced by the iodine substituent is predicted to promote the formation of triplet excited states with high quantum yields.[1] These triplet-state molecules can then transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[2][3] This makes this compound derivatives strong candidates for the development of new photosensitizers for oncology and antimicrobial applications.[2][4]
Fluorescent Probes and Imaging Agents
While the heavy-atom effect can quench fluorescence, strategic molecular design can still yield derivatives with useful emissive properties. Functionalization of the pyridazine core can tune the absorption and emission wavelengths, potentially leading to the development of fluorescent probes for detecting specific analytes or for cellular imaging.[5][6]
Summary of Expected Photophysical Properties
Due to the limited availability of experimental data for a wide range of this compound derivatives, the following table presents a generalized summary of the expected photophysical properties based on structurally related compounds. These values should be considered illustrative and require experimental verification for specific derivatives.
| Derivative Family | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) | Key Features and Potential Applications |
| Simple 3-Iodopyridazines | 280 - 350 | 350 - 450 | Low to Moderate | Potential as fluorescent probes; may exhibit phosphorescence at low temperatures. |
| Donor-Acceptor Substituted | 350 - 450 | 450 - 600 | Moderate | Tunable emission based on substituent effects; potential for solvatochromic probes.[7] |
| Fused Ring Systems | 400 - 550 | 500 - 700 | Low | High intersystem crossing yields expected; primary candidates for PDT photosensitizers.[1] |
Experimental Protocols
The following are detailed protocols for the characterization of the fundamental photophysical properties of novel this compound derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile)
-
This compound derivative of interest
-
Volumetric flasks and micropipettes
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the this compound derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and record a baseline correction from 200 to 800 nm.
-
Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing one of the working solutions of the derivative.
-
Data Acquisition: Scan the absorbance spectrum over the desired wavelength range (e.g., 250-600 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λem).
Materials:
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvent
-
Dilute solutions of the this compound derivative (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the derivative in the chosen solvent. The absorbance of this solution at the λmax determined from the UV-Vis spectrum should be below 0.1.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Excitation Spectrum:
-
Set the emission monochromator to the expected λem (if unknown, a preliminary scan can be performed).
-
Scan the excitation monochromator over a wavelength range that includes the absorption bands of the compound. The resulting spectrum should resemble the absorption spectrum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λexc + 10 nm to 800 nm).
-
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem) from the emission spectrum. The difference between λem and λabs is the Stokes shift.
Determination of Fluorescence Quantum Yield (ΦF) - Comparative Method
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quantum yield standard with a known ΦF in the same solvent and with overlapping absorption/emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
A series of dilute solutions of both the standard and the test compound (at least 5 concentrations with absorbance between 0.01 and 0.1)
Protocol:
-
Measure Absorbance: Record the absorbance of all solutions (standard and sample) at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Using the spectrofluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).
-
-
Visualizations
Caption: Experimental workflow for the characterization of this compound derivatives.
Caption: Signaling pathways in photodynamic therapy (PDT).
Caption: Relationship between structure and photophysical properties.
References
- 1. On the origin of photodynamic activity of hypericin and its iodine‐containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terpyridine-Based Fluorescent Sensors: Investigating the Analytical Properties for Diverse Applications. | Semantic Scholar [semanticscholar.org]
- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
Application Notes and Protocols for 3-Iodopyridazine Analogs in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of pyridazine-based materials for Organic Light-Emitting Diodes (OLEDs). While direct applications of 3-iodopyridazine are often as a reactive intermediate, this document focuses on the resulting functional molecules where a halogenated pyridazine is a key starting material. The protocols provided are based on established synthetic methodologies for creating advanced OLED materials.
Introduction to Pyridazine Analogs in OLEDs
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an excellent electron-deficient core for the design of high-performance OLED materials. This inherent electron-accepting nature allows for the creation of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.[1] By functionalizing the pyridazine ring with various electron-donating or electron-accepting moieties, it is possible to fine-tune the photophysical properties of the resulting materials, leading to emitters with high quantum efficiencies and desired emission colors.
Donor-acceptor type molecules based on a pyridazine core have been successfully synthesized and utilized as host materials in green phosphorescent OLEDs, demonstrating their potential for high-efficiency optoelectronic applications.[2] Furthermore, pyridazine derivatives have been explored as emitters, including those exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to 100% internal quantum efficiency in OLEDs.[3]
Synthetic Pathways to Functional Pyridazine Analogs
Halogenated pyridazines, such as this compound or 3-bromopyridazine, are versatile precursors for the synthesis of advanced OLED materials. The halogen atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5]
A general workflow for the synthesis of a donor-acceptor molecule for OLEDs starting from a 3-halopyridazine is illustrated below.
Caption: General synthetic workflow for functional pyridazine analogs.
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Pyridazine Analog via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on the synthesis of thienylpyridazine derivatives.[4]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Appropriate (hetero)aromatic boronic acid
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Chloroform
-
Saturated sodium chloride solution
Procedure:
-
In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).
-
Add Pd(PPh₃)₄ (5 mol %) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol 2: Synthesis of a D-A-D Type Pyridazine Analog via Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the synthesis of pyridazine derivatives with phenoxazine or 9,9-dimethyl-9,10-dihydroacridine donor moieties.[3]
Materials:
-
Brominated pyridazine
-
Donor moiety (e.g., phenoxazine or 9,9-dimethyl-9,10-dihydroacridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (dry)
Procedure:
-
To an oven-dried Schlenk tube, add the brominated pyridazine, the donor moiety, Pd₂(dba)₃, X-Phos, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add dry toluene via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours), with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like dichloromethane.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation.
Protocol 3: Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a multilayer OLED using thermal evaporation.[6][7]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr)
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Aluminum)
-
Encapsulation materials (e.g., UV-curable epoxy and glass slide)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.[7]
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode at a controlled deposition rate (e.g., 1-2 Å/s). A typical device structure might be:
-
Deposit an electron injection layer, such as lithium fluoride (LiF), at a thickness of 1 nm.
-
Deposit the aluminum (Al) cathode at a thickness of 100 nm.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Quantitative Data Summary
The performance of OLEDs incorporating pyridazine-based materials is highly dependent on the specific molecular structure and the device architecture. Below are tables summarizing the photophysical and electroluminescent properties of representative pyridazine analogs.
Table 1: Photophysical Properties of Pyridazine Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Reference |
| 3CzPyaPy | 387 | 508 (film) | 0.45 | [2] |
| 4CzPyPyaPy | 387 | 473 (film) | 0.38 | [2] |
| 2PO-PYD | 380 (in Toluene) | 534 (in Toluene) | Not Reported | [3] |
| 2AC-PYD | 390 (in Toluene) | 545 (in Toluene) | Not Reported | [3] |
Table 2: Electroluminescent Performance of OLEDs with Pyridazine-Based Host Materials
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| 3CzPyaPy | Ir(ppy)₃ | 54.0 | 42.4 | 17.7 | Not Reported | [2] |
| H2 | Ir(ppy)₃ (10 wt%) | 33.9 (at 1000 cd/m²) | 34.1 (at 1000 cd/m²) | 9.4 (at 1000 cd/m²) | Not Reported | [8] |
| H2 | FIrpic (15 wt%) | 23.9 (at 100 cd/m²) | 24.9 (at 100 cd/m²) | 10.3 (at 100 cd/m²) | Not Reported | [8] |
Note: The data presented are from different research groups and device architectures, and direct comparisons should be made with caution. "Not Reported" indicates that the data was not available in the cited source.
Conclusion
Pyridazine-based compounds, often synthesized from halogenated precursors like this compound, are a versatile and promising class of materials for high-performance OLEDs. Their tunable electronic and photophysical properties allow for their application as efficient host materials and emitters. The provided protocols offer a foundational guide for the synthesis of these materials and the fabrication of OLED devices, enabling further research and development in this exciting field.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridazine scaffold is a key component in a variety of biologically active compounds. The presence of an iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. This reactivity allows for the synthesis of diverse libraries of substituted pyridazines for drug discovery and the development of novel organic materials.
These application notes provide detailed protocols and compiled data for the palladium-catalyzed synthesis of functionalized pyridazine derivatives from this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. For this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridazines.
Quantitative Data for Suzuki-Miyaura Coupling of a 3-Halopyridazine Derivative
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-formylphenylboronic acid | 3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-cyanophenylboronic acid | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 4-nitrophenylboronic acid | 3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 14 |
| 4 | thiophen-2-ylboronic acid | 3,6-di(thiophen-2-yl)pyridazine | 21 |
| 5 | furan-2-ylboronic acid | 3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine | 19 |
Data adapted from a study on 3-bromo-6-(thiophen-2-yl)pyridazine.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the procedure for the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[1]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of N-aryl pyridazines, which are common motifs in pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination of a 3-Iodopyridine
Specific data for this compound is limited in the provided search results. The following data for the amination of 3-iodopyridine, a structurally similar heterocycle, provides a useful benchmark.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 3-Iodopyridine | Pyridin-3-amine | N-(p-tolyl)pyridin-3-amine | 86 |
Data from a study on the amination of various aryl iodides.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on established Buchwald-Hartwig amination methods.[3][4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and a base (e.g., cesium carbonate, 1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond.[5] This method is highly effective for the synthesis of alkynyl-substituted pyridazines.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This is a general protocol and may require optimization for specific substrates.[6]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction can be used to introduce vinyl groups at the 3-position of the pyridazine ring.
Experimental Protocol: General Procedure for Heck Reaction of this compound
This is a general protocol based on standard Heck reaction conditions and may require optimization.[8][9]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv) in a suitable solvent (e.g., DMF or acetonitrile).
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand if necessary (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Iodopyridazine Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions involving 3-Iodopyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in Suzuki coupling reactions with this compound can stem from several factors. Pyridazine substrates can be challenging due to the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst. Additionally, the electron-deficient nature of the pyridazine ring can influence reactivity and promote side reactions.
Common Causes for Low Yield and Suggested Solutions:
| Common Cause | Suggested Solutions |
| Catalyst Deactivation/Inhibition | The lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity. Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium. Consider using pre-formed catalysts that are less susceptible to inhibition. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. A systematic screening of these parameters is often necessary. For nitrogen-containing heterocycles, stronger bases in polar aprotic solvents have shown success in some cases.[1] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated by high temperatures and the presence of water. Use fresh, high-purity boronic acid, minimize water content in the reaction, and consider using boronate esters which can be more stable. |
| Homocoupling | The coupling of two boronic acid molecules or two this compound molecules can occur. Ensure efficient oxidative addition and transmetalation, often by using a slight excess of the boronic acid. |
| Degradation of Starting Material | This compound may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of side products. |
Q2: Which palladium catalyst and ligands are most effective for the Suzuki coupling of this compound?
The optimal catalyst and ligand combination can be substrate-dependent. However, for electron-deficient heterocycles like pyridazine, catalyst systems with electron-rich and bulky phosphine ligands are often a good starting point.
| Catalyst/Ligand System | Considerations |
| Pd(PPh₃)₄ | A commonly used catalyst that can be effective, but may require higher catalyst loading and longer reaction times. It has been used in the coupling of a 3-bromopyridazine derivative.[2][3] |
| Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | These systems are often more active and can provide higher yields at lower catalyst loadings, especially for challenging substrates. |
| Pd/C | A heterogeneous catalyst that can be a practical option, offering easier product purification. Its effectiveness for this compound would require screening. |
Q3: What is the influence of the base and solvent on the reaction yield?
The base and solvent play a crucial role in the catalytic cycle and can significantly impact the yield.
-
Base: The base is required to activate the boronic acid for transmetalation. Common inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are often used. For challenging substrates, stronger bases in appropriate solvents may be beneficial.[1] It is important to ensure the base is finely powdered and dry.
-
Solvent: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, DMF, and THF. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. For similar substrates, DME has been shown to be effective.[1]
Q4: How can I minimize the formation of byproducts like homocoupling and protodeboronation?
Minimizing byproducts is key to improving the yield of the desired product.
| Side Reaction | Mitigation Strategy |
| Protodeboronation | Use fresh boronic acid or a more stable boronate ester. Use anhydrous solvents where possible or minimize the amount of water. Lowering the reaction temperature and monitoring the reaction to avoid unnecessarily long reaction times can also help. |
| Homocoupling | Ensure a slight excess of the boronic acid (1.1-1.5 equivalents). Optimize the reaction conditions to favor the cross-coupling pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Halopyridazine Derivative
This protocol is adapted from the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines and may require optimization for this compound and different boronic acids.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add the degassed solvents (e.g., a mixture of DME and ethanol).
-
Add the 2 M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Note that prolonged reaction times (e.g., 48 hours) have been reported for similar substrates.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Optimization: Based on literature for similar heterocyclic systems, consider screening stronger bases (e.g., K₃PO₄, Cs₂CO₃) and different solvent systems (e.g., dioxane/water, toluene/water) to potentially improve the yield.
Visualizing the Process
Troubleshooting Workflow for Low Yield in this compound Suzuki Coupling
Caption: A stepwise guide to troubleshooting low yields in this compound Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Iodopyridazine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions of 3-iodopyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most common and synthetically useful palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura and Sonogashira reactions. These methods are invaluable for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 3-position of the pyridazine ring.
Q2: Why are my reactions with this compound giving low yields, even with catalyst systems that work for other aryl iodides?
A2: Pyridazine substrates can be challenging due to the presence of two nitrogen atoms in the ring. These nitrogen atoms can act as ligands and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or even halt the catalytic cycle, resulting in low product yields. The choice of appropriate ligands that can minimize this inhibitory effect is therefore crucial.
Q3: How does catalyst loading affect the outcome of my this compound coupling reaction?
A3: Catalyst loading is a critical parameter that can significantly impact the yield, reaction time, and purity of your product.
-
Too low a loading: May result in incomplete conversion of the starting material and consequently, a low yield.
-
Too high a loading: While it might drive the reaction to completion faster, it can lead to the formation of side products and increases the cost of the synthesis. Furthermore, high catalyst loading necessitates more rigorous purification methods to remove residual palladium, which is a significant concern in pharmaceutical applications.[1]
Q4: What are common side reactions in Suzuki-Miyaura and Sonogashira couplings of this compound?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) can occur, especially in the presence of oxygen.[2]
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom, particularly in the presence of excess water or at high temperatures.
-
Dehalogenation: The iodo group on the pyridazine can be reduced to a hydrogen atom.
Q5: When should I consider using a copper co-catalyst in my Sonogashira reaction with this compound?
A5: A copper(I) co-catalyst, such as CuI, is traditionally used in Sonogashira reactions to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling). If you are observing significant alkyne dimerization, you may consider using copper-free Sonogashira conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition/Deactivation | The pyridazine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to shield the palladium and prevent this coordination. Increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) may also overcome partial inhibition. |
| Inactive Catalyst | Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere. Palladium(0) catalysts are sensitive to air. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. For challenging substrates like pyridazines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to moisture. |
| Suboptimal Solvent | The solvent needs to solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used. Screen different solvents to find the optimal one for your specific substrates. |
| Low Reaction Temperature | Many Suzuki-Miyaura couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures. |
Issue 2: Significant Side Product Formation in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy |
| Alkyne Homocoupling (Glaser Coupling) | This is often caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Run the reaction under a strict inert atmosphere (argon or nitrogen). Reducing the amount of copper(I) co-catalyst or switching to copper-free conditions can also minimize this side reaction. |
| Catalyst Decomposition (Palladium Black) | The formation of a black precipitate indicates the decomposition of the palladium catalyst. This can be caused by impurities, high temperatures, or an inappropriate solvent. Use high-purity reagents and solvents, and consider if a lower reaction temperature could be effective. |
| Dehalogenation of this compound | This side reaction can be promoted by certain bases or high temperatures. Try using a milder base or lowering the reaction temperature and extending the reaction time. |
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of a Halopyridazine Derivative *
| Entry | Pd Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 0.5 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | 1.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | 2.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 |
| 4 | Pd(PPh₃)₄ | - | 3.0 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 68 |
| 5 | Pd(PPh₃)₄ | - | 5.0 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
*Data is representative and based on analogous halopyridazine systems. Optimal conditions for this compound may vary.
Table 2: Typical Conditions for Sonogashira Coupling of this compound Analogues *
| Entry | Pd Catalyst | Ligand | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | 2-5 | CuI (4-10) | Et₃N | THF or DMF | RT - 65 |
| 2 | Pd(PPh₃)₄ | - | 3-5 | CuI (5-10) | Et₃N/DIPA | THF | RT |
| 3 | Pd(OAc)₂ | Xantphos | 1-3 | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
*Data is compiled from general procedures for iodo-heterocycles and may require optimization for this compound.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat to 40-65 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Sonogashira Coupling of 3-Iodopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 3-iodopyridazine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?
A1: The most prevalent side reactions are:
-
Glaser-Hay Homocoupling: This is the dimerization of the terminal alkyne, leading to a symmetrical diyne impurity. It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
-
Protodehalogenation: This involves the replacement of the iodine atom on the pyridazine ring with a hydrogen atom, resulting in the formation of pyridazine. This can occur under harsh reaction conditions or in the presence of reducing agents.
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to a stalled or incomplete reaction. This can be caused by impurities, high temperatures, or inappropriate solvent or ligand choice.
Q2: Why is my reaction yield low when coupling this compound?
A2: Low yields can stem from several factors:
-
Substrate Reactivity: While aryl iodides are generally reactive in Sonogashira couplings, the electron-deficient nature of the pyridazine ring can influence the reaction kinetics.[3]
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. The nitrogen atoms in the pyridazine ring can potentially coordinate to the palladium center and inhibit its catalytic activity.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Side Reactions: The formation of byproducts, particularly the homocoupled alkyne, consumes the starting materials and reduces the yield of the desired product.[4][5]
Q3: How can I minimize the formation of the homocoupled alkyne (Glaser coupling)?
A3: To suppress Glaser coupling, consider the following strategies:
-
Maintain a Strict Inert Atmosphere: Oxygen is a key promoter of this side reaction. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under an inert atmosphere (argon or nitrogen).[4]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid alkyne homocoupling.[2][6][7][8][9]
-
Use High-Purity Reagents: Traces of oxygen or other oxidizing agents in the reagents can contribute to homocoupling.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress and work it up once the starting material is consumed.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or a more electron-rich and bulky ligand (e.g., XPhos, SPhos). N-heterocyclic carbene (NHC) ligands can also be effective.[10] | The catalyst may have degraded over time. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[10] |
| Inappropriate Base | Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and freshly distilled. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free conditions. | The base is crucial for the deprotonation of the terminal alkyne. Impurities or water in the base can quench the catalyst or reactants.[11] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive substrates, heating may be necessary. | The oxidative addition step is often the rate-limiting step and can be accelerated by heating.[12] |
| Solvent Effects | Ensure the solvent is anhydrous and degassed. If solubility is an issue, consider alternative solvents like DMF, NMP, or dioxane. | The choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst. |
Issue 2: Significant Formation of Homocoupled Alkyne
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve the degassing procedure for solvents and reagents (e.g., three freeze-pump-thaw cycles). Maintain a positive pressure of a high-purity inert gas. | Oxygen promotes the oxidative coupling of the copper acetylide intermediate, leading to the Glaser product.[4] |
| Copper Co-catalyst | Switch to a copper-free Sonogashira protocol. Several well-established methods exist that can eliminate this side reaction.[2][6][7][8][9] | The copper catalyst is the primary mediator of the homocoupling reaction.[1][2] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the this compound is consumed. | Minimizing the time the alkyne is exposed to the reaction conditions can reduce the extent of homocoupling. |
Issue 3: Presence of Protodehalogenated Pyridazine
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | If heating, try to run the reaction at a lower temperature for a longer duration. | High temperatures can sometimes promote the undesired reduction of the aryl iodide. |
| Impurities in Reagents | Use high-purity, anhydrous reagents and solvents. | Certain impurities could act as hydrogen sources for the protodehalogenation reaction. |
| Choice of Base/Solvent | Certain amine bases or solvents can act as hydride donors at elevated temperatures. Consider alternative bases or solvents. | The reaction environment can influence the propensity for this side reaction. |
Experimental Protocols
The following is a representative experimental protocol for a Sonogashira coupling of a closely related substrate, 3-iodopyridine, which can be adapted for this compound.[13]
Reaction: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene
Materials:
-
3-Iodopyridine (0.5 mmol)
-
Phenylacetylene (0.75 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 mmol)
-
Copper(I) iodide (CuI) (if using a copper-co-catalyzed protocol)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or an ionic liquid as in the cited procedure)
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and 3-iodopyridine.
-
Evacuate and backfill the flask with a high-purity inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine base via syringe and stir the mixture for 5-10 minutes at room temperature.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: For this compound, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Iodopyridazine Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) concerning the purification of products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving 3-iodopyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound coupling reactions?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound and the coupling partner (e.g., boronic acid, alkyne, or amine).
-
Catalyst Residues: Residual palladium from the catalyst, which can be difficult to remove completely.
-
Homocoupling Products: Dimers of the coupling partners (e.g., biaryl compounds from boronic acids in Suzuki reactions or diyne compounds from terminal alkynes in Sonogashira reactions).[1]
-
Side Products from Ligands: In some cases, impurities can arise from the phosphine ligands themselves.[2]
-
Dehalogenated Byproducts: Reduction of the starting this compound to pyridazine.
Q2: My pyridazine-containing product is showing significant tailing on the silica gel column. How can I fix this?
A2: Tailing is a common issue with basic, nitrogen-containing compounds like pyridazines due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of a basic solvent like triethylamine (0.1-1%) or pyridine to your eluent system.[3] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase flash chromatography may be a suitable alternative.
Q3: How do I effectively remove residual palladium catalyst from my final product?
A3: Palladium residues are a common challenge. Here are several effective methods:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium.[4]
-
Aqueous Workup: A standard aqueous workup can help remove some palladium salts.
-
Scavengers: Use solid-supported metal scavengers with thiol groups, which have a high affinity for palladium.
-
Activated Carbon: Treatment with activated carbon can also be effective for removing palladium.
Q4: I am struggling to find a good recrystallization solvent for my polar pyridazine product. What's a good strategy?
A4: Finding the right solvent is key for successful recrystallization.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) at both room temperature and at boiling. The ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Mixed Solvent Systems: For polar molecules containing nitrogen, a mixed solvent system like ethanol/water can be very effective.[6] Dissolve the compound in a minimal amount of the "good" hot solvent (ethanol) and then slowly add the "poor" solvent (water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Workup/Extraction | Ensure the pH of the aqueous layer is appropriate to prevent your product from partitioning into it, especially if it's basic. Perform multiple extractions (3x) with the organic solvent. |
| Product Loss During Chromatography | The chosen eluent may be too polar, causing the product to elute very slowly or not at all. Check TLCs to ensure the product is moving off the baseline. If tailing is severe, some product may be irreversibly adsorbed to the silica.[8] |
| Incomplete Crystallization | The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6] Ensure the solution is sufficiently concentrated. |
Issue 2: Product is Contaminated with a Persistent Impurity
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurity in Column Chromatography | The polarity of the impurity is very similar to the product. Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[9] A gradient elution might provide better separation. If the impurity is non-polar, starting with a very non-polar eluent can help wash it off first. |
| Homocoupling Product | These byproducts can sometimes have similar polarity to the desired product. Optimizing the reaction conditions (e.g., ensuring an inert atmosphere to prevent oxidative homocoupling in Sonogashira reactions) can minimize their formation.[10] |
| Residual Palladium | If palladium is the contaminant, employ specific removal techniques as described in Q3 of the FAQ section. |
Experimental Protocols
General Workup Procedure (Applicable to all coupling reactions)
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Filtration (Palladium Removal): Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. If the product is basic, an acidic wash might be used, but be cautious of forming a water-soluble salt of your product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
This is a general protocol and should be optimized based on the polarity of the specific product.
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point for many pyridazine derivatives is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%). For more polar compounds, a dichloromethane/methanol system may be more effective.[11]
-
Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[3]
-
Elution: Run the column using the predetermined solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair as described in FAQ Q4.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data
The following table provides representative yields for a Suzuki-Miyaura coupling reaction with a pyridazine derivative, illustrating a typical outcome. Note that yields are highly substrate-dependent.
| Coupling Partner | Product | Crude Yield (%) | Purified Yield (%) | Purification Method |
| 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-6-(thiophen-2-yl)pyridazine | Not Reported | 28% | Column Chromatography |
| 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | Not Reported | 25% | Column Chromatography |
| Thiophen-3-ylboronic acid | 3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine | Not Reported | 14% | Column Chromatography |
| (Data adapted from a study on 3-bromo-6-(thiophen-2-yl)pyridazine, which serves as a close analog for reactions with this compound)[12][13] |
Visualizations
General Purification Workflow
Troubleshooting Chromatography Issues
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation with 3-Iodopyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation, with a focus on the potential use of 3-iodopyridazine and related nitrogen-containing heterocycles as mitigating agents in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in palladium-catalyzed cross-coupling reactions?
Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a frequent issue that can manifest as low yield, stalled reactions, or the formation of byproducts. The primary causes can be categorized as follows:
-
Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it ineffective. Common poisons include sulfur, oxygen, water, and even excess reagents or byproducts. The nitrogen atom of pyridine and nitrile groups can also coordinate to the palladium center, leading to the formation of inactive complexes.[1]
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate to form insoluble and inactive palladium black. This process is often accelerated by high temperatures or incomplete coordination of the stabilizing ligand.[1]
-
Ligand Degradation: Phosphine ligands, which are commonly used to stabilize the palladium catalyst, can be susceptible to oxidation, P-C bond cleavage, or other degradation pathways, especially at elevated temperatures.
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst or the ligands, resulting in a loss of catalytic activity.[2]
-
Side Reactions: Unwanted side reactions, such as β-hydride elimination in Buchwald-Hartwig aminations, can consume the active catalyst and lead to the formation of hydrodehalogenated arenes.[1]
Q2: How can this compound potentially mitigate catalyst deactivation?
While direct literature extensively detailing the use of this compound as a universal solution for catalyst deactivation is limited, its role can be inferred from the broader understanding of nitrogen-containing heterocycles in catalysis. Pyridazine-based ligands can influence the electronic properties and stability of metal catalysts.[3][4] Potential mechanisms by which this compound could mitigate deactivation include:
-
Ligand Modification: this compound can act as a ligand, coordinating to the palladium center. The electronic properties of the pyridazine ring, being more π-acidic than pyridine, can modulate the electron density at the metal center, potentially preventing the formation of inactive species.[2]
-
Stabilization of Catalytic Species: By coordinating to the palladium, this compound might stabilize the active catalytic species, preventing agglomeration into palladium black.
-
Sacrificial Agent: In some cases, additives can act as sacrificial agents, reacting with catalyst poisons before they can deactivate the primary catalyst.
It is important to note that the effect of such additives is highly dependent on the specific reaction conditions, substrates, and primary ligand used.
Q3: Are there risks associated with using this compound or other nitrogen-containing additives?
Yes, the addition of nitrogen-containing compounds can also have detrimental effects. Strong coordination of the nitrogen lone pair to the palladium center can lead to catalyst inhibition or poisoning by blocking active sites needed for the catalytic cycle.[1] Therefore, optimization of the concentration of this compound is crucial.
Troubleshooting Guides
Issue 1: Reaction stalls or proceeds with low yield.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[2] | Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium oxides and palladium black.[2] |
| 2. Optimize Temperature: Attempt the reaction at a lower temperature for a longer duration. | High temperatures can accelerate catalyst decomposition and ligand degradation.[2] | |
| 3. Add a Stabilizing Additive: Introduce a small amount of this compound (e.g., 5-20 mol%) to the reaction mixture. | The additive may stabilize the catalyst or prevent poisoning. Careful optimization of the amount is necessary to avoid inhibition. | |
| 4. Ligand Screening: If using a standard ligand, try a panel of different bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2] | Different ligands offer varying degrees of stability and reactivity for different substrates. | |
| Impure Reagents | 1. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. | Impurities are a common source of catalyst poisons. |
Issue 2: Formation of significant amounts of palladium black.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Agglomeration | 1. Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand may be beneficial.[2] | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] |
| 2. Introduce this compound: Add a controlled amount of this compound to the reaction. | The pyridazine moiety may coordinate to the palladium and prevent it from clustering into inactive palladium black. | |
| 3. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | High temperatures promote the agglomeration of palladium particles.[2] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the potential effect of this compound on a Suzuki-Miyaura cross-coupling reaction prone to catalyst deactivation. This data is for illustrative purposes and should be experimentally verified.
| Reaction Conditions | Yield (%) | Observation |
| Standard Conditions (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C) | 45 | Reaction stalls after 2 hours, significant palladium black formation. |
| Standard Conditions + 5 mol% this compound | 65 | Slower initial rate, but reaction proceeds to higher conversion with less palladium black. |
| Standard Conditions + 10 mol% this compound | 85 | Reaction proceeds smoothly to completion with minimal palladium black. |
| Standard Conditions + 25 mol% this compound | 30 | Reaction is inhibited, suggesting catalyst poisoning by excess additive. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound as an Additive
This protocol provides a general starting point for investigating the effect of this compound in a Suzuki-Miyaura coupling reaction. Optimization will be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
This compound (10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, this compound, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A systematic workflow for troubleshooting.
References
Technical Support Center: Synthesis of 3-Iodopyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodopyridazine. The following information is designed to address common issues and byproducts encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve:
-
Halogen Exchange (Finkelstein-type Reaction): Typically starting from 3-chloropyridazine and reacting it with an iodide salt like sodium iodide (NaI). This is an equilibrium reaction driven to completion by the precipitation of the less soluble sodium chloride.[1][2]
-
Sandmeyer-type Reaction: This route starts with 3-aminopyridazine, which is first diazotized with a nitrite source in an acidic medium. The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to yield this compound.[3][4]
-
From 3-Hydrazinopyridazine: This less common route involves the conversion of 3-hydrazinopyridazine to this compound, often through oxidative iodination or diazotization-iodination sequences.
Q2: My Finkelstein reaction from 3-chloropyridazine is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion in a Finkelstein-type reaction can be due to several factors:
-
Equilibrium: The reaction is reversible. Ensure you are using a solvent in which the byproduct (e.g., NaCl) is poorly soluble to drive the reaction forward. Dry acetone is a classic solvent for this reason.[5]
-
Moisture: The presence of water can increase the solubility of the precipitating salt, hindering the forward reaction. Ensure all reagents and solvents are anhydrous.
-
Insufficient Reaction Time or Temperature: Aromatic halides can be less reactive than alkyl halides. The reaction may require elevated temperatures and prolonged reaction times.[6]
-
Purity of Starting Material: Impurities in the 3-chloropyridazine can interfere with the reaction.
Q3: I am observing a dark-colored reaction mixture during the diazotization of 3-aminopyridazine. Is this normal?
A3: The formation of colored byproducts is common during diazotization reactions, especially if the temperature is not strictly controlled or if the diazonium salt is unstable.[7] These colors can arise from various side reactions, including the formation of azo compounds or decomposition products. It is crucial to maintain low temperatures (typically 0-5 °C) throughout the diazotization and subsequent iodination steps.
Q4: What are the key safety precautions when working with diazonium salts?
A4: Diazonium salts can be explosive, especially when isolated in a dry state. Always handle them in solution at low temperatures and behind a safety shield. Avoid any friction, shock, or exposure to heat. It is best practice to use the diazonium salt solution immediately after its preparation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Finkelstein: Increase reaction temperature and/or time. Consider using a catalyst such as copper(I) iodide for aromatic systems.[6] - Sandmeyer: Ensure complete diazotization by slow, dropwise addition of the nitrite solution while maintaining a low temperature.[8] |
| Side Reactions | - Finkelstein: Minimize moisture to prevent hydrolysis of the starting material or product. - Sandmeyer: Strictly control the temperature to prevent decomposition of the diazonium salt and formation of phenol-type byproducts. Use a slight excess of the iodide source. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase. - Use appropriate washing steps to remove impurities without significant product loss. A wash with sodium thiosulfate solution can remove residual iodine.[8] |
| Impure Starting Materials | - Confirm the purity of the starting 3-chloropyridazine or 3-aminopyridazine by analytical methods (e.g., NMR, GC-MS) before use. |
Issue 2: Presence of Impurities in the Final Product
| Potential Byproduct | Origin | Identification & Removal |
| Unreacted 3-Chloropyridazine | Incomplete Finkelstein reaction. | - Identification: GC-MS or LC-MS can distinguish between the starting material and the product based on their mass-to-charge ratio. - Removal: Purification by column chromatography on silica gel is effective. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[9] |
| 3-Hydroxypyridazine (Pyridazin-3-one) | Hydrolysis of the diazonium salt intermediate in the Sandmeyer reaction or hydrolysis of the starting material/product under harsh conditions. | - Identification: This byproduct is more polar than this compound. It can be identified by LC-MS and its presence confirmed by a change in the pH of the aqueous phase. - Removal: Can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution). Column chromatography is also effective. |
| Azo Compounds | Side reaction of the diazonium salt with unreacted 3-aminopyridazine or other nucleophiles present in the reaction mixture. | - Identification: These are often colored compounds and can be detected by TLC or LC-MS. - Removal: Column chromatography is the most reliable method for removing these highly colored impurities. |
| Di-iodinated Pyridazines | Over-iodination, although less common for pyridazine, can occur under forcing conditions. | - Identification: Higher mass peak in MS analysis. - Removal: Careful control of stoichiometry and reaction conditions is key to prevention. Purification can be achieved by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein-type Reaction
Materials:
-
3-Chloropyridazine
-
Sodium Iodide (NaI), anhydrous
-
Copper(I) Iodide (CuI), optional catalyst
-
N,N'-Dimethylethylenediamine, optional ligand
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 3-chloropyridazine (1.0 eq), anhydrous sodium iodide (2.0 eq), and optionally, copper(I) iodide (0.05 eq) and N,N'-dimethylethylenediamine (0.10 eq).[6]
-
Add anhydrous 1,4-dioxane or DMF as the solvent.
-
Heat the reaction mixture to 110-120 °C and maintain for 18-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous ammonia solution (e.g., 25%) and dilute with water.[6]
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.[6]
Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction
Materials:
-
3-Aminopyridazine
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
10% Sodium Thiosulfate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 3-aminopyridazine (1.0 eq) in a cooled (0-5 °C) aqueous solution of sulfuric acid or hydrochloric acid.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aminopyridazine solution, maintaining the temperature between 0-5 °C.[8]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) for 1 hour to ensure the complete decomposition of the diazonium salt.[8]
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium thiosulfate (to remove residual iodine), and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Improving the stability of 3-Iodopyridazine in basic media
Welcome to the Technical Support Center for 3-Iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound, particularly in basic media.
Section 1: General Stability of this compound
This section addresses common questions regarding the inherent stability of this compound and factors that can influence its degradation.
FAQs on General Stability
Q1: My this compound sample appears to be degrading upon storage. What are the common causes?
A1: this compound can be sensitive to light, heat, and atmospheric oxygen. Prolonged exposure to these conditions can lead to discoloration and the formation of impurities. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the primary decomposition pathway for this compound in the presence of a base?
A2: The most common decomposition pathway for this compound in basic media is hydrodehalogenation. In this process, the iodide is replaced by a hydrogen atom, yielding pyridazine. This reaction is often facilitated by a proton source, which can be the solvent (e.g., water, alcohols) or other reagents in the mixture.
Q3: Are there any recommended solvents for reactions involving this compound and a base?
A3: The choice of solvent is critical. Aprotic solvents such as dioxane, toluene, or DMF are generally preferred over protic solvents like water or ethanol, as they are less likely to act as a proton source for hydrodehalogenation. However, the solubility of the base and other reactants must be taken into consideration.
Section 2: Troubleshooting in Basic Media
This section provides specific troubleshooting advice for researchers encountering stability issues with this compound during reactions conducted in basic media.
Troubleshooting Guide: Decomposition in the Presence of a Base
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration and/or formation of pyridazine upon addition of a strong base (e.g., NaOH, KOtBu). | The base is too strong and is promoting rapid hydrodehalogenation. | Switch to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Alternatively, consider using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Low yield of the desired product and significant formation of pyridazine in a cross-coupling reaction. | The reaction temperature is too high, accelerating the decomposition of the starting material. | Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst or ligand system that allows for lower reaction temperatures. |
| Inconsistent results between batches. | The quality of the this compound or the base may vary. The reaction setup may not be sufficiently inert. | Ensure the this compound is pure and the base is anhydrous. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Experimental Protocol: Screening for Optimal Base
This protocol provides a general procedure for screening different bases to improve the stability of this compound in a reaction.
-
Preparation: In separate, oven-dried vials, add this compound (1.0 equiv.) and the desired reaction partner (e.g., a boronic acid for a Suzuki coupling, 1.2 equiv.).
-
Inert Atmosphere: Seal each vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv.). A selection of bases to screen could include K₂CO₃, Cs₂CO₃, K₃PO₄, and DIPEA.
-
Catalyst and Solvent Addition: Prepare a stock solution of the catalyst and ligand in the chosen degassed solvent. Add the appropriate amount of this solution to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum block at the desired temperature and stir.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to assess the consumption of this compound and the formation of both the desired product and the pyridazine byproduct.
-
Analysis: Compare the results from the different bases to identify the one that provides the best balance of reactivity and stability.
Section 3: Application-Specific Guidance
This section focuses on stability issues encountered during common synthetic applications of this compound.
FAQs for Suzuki-Miyaura Coupling
Q4: I am observing significant hydrodehalogenation of this compound in my Suzuki-Miyaura coupling. How can I minimize this side reaction?
A4: Hydrodehalogenation can compete with the desired cross-coupling. To minimize this, consider the following:
-
Base Selection: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed.
-
Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling.
-
Catalyst System: A highly active catalyst system may allow for lower reaction temperatures and shorter reaction times, reducing the opportunity for decomposition.
FAQs for Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields, with a lot of starting material decomposition. What should I try?
A5: The basic conditions required for Buchwald-Hartwig amination can be detrimental to base-sensitive substrates like this compound.
-
Base Choice: Strong bases like sodium tert-butoxide are common but can cause degradation. Consider screening weaker bases such as K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: The choice of phosphine ligand is crucial. A more electron-rich and bulky ligand may promote the desired C-N bond formation at a lower temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
Section 4: Visual Guides
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Technical Support Center: Preventing Deiodination of 3-Iodopyridazine During Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the deiodination of 3-iodopyridazine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in cross-coupling reactions with this compound?
A1: Deiodination, also known as hydrodehalogenation or proto-dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the this compound is replaced by a hydrogen atom. This results in the formation of pyridazine as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: Which cross-coupling reactions are most susceptible to the deiodination of this compound?
A2: Deiodination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Due to the relatively weak carbon-iodine bond, this compound is more prone to this side reaction compared to its bromo or chloro counterparts.[1]
Q3: What are the primary factors that influence the extent of deiodination?
A3: Several factors can influence the competition between the desired cross-coupling and the undesired deiodination pathway:
-
Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky and electron-rich ligands can promote the desired reductive elimination step over the deiodination pathway.[1]
-
Base: The type, strength, and concentration of the base can significantly impact the reaction outcome. Stronger bases and the presence of nucleophilic species can sometimes favor deiodination.
-
Temperature: Higher reaction temperatures can accelerate the rate of deiodination.[1]
-
Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents can sometimes act as a hydrogen source for deiodination.
-
Reaction Time: Prolonged reaction times, especially after the consumption of the coupling partner, can lead to increased deiodination of the unreacted starting material.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Pyridazine Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 3-arylpyridazine.
-
Presence of a significant amount of pyridazine in the crude reaction mixture, as observed by GC/MS or NMR.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination and sterically hinder pathways leading to deiodination. |
| Base is too Strong or Nucleophilic | Use a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃ instead of stronger bases like alkoxides (e.g., NaOtBu). Ensure the base is finely powdered and anhydrous. |
| High Reaction Temperature | Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is too slow. Monitor the reaction closely to avoid prolonged heating after the starting material is consumed. |
| Protic Solvent | Use anhydrous, aprotic solvents like 1,4-dioxane or toluene. If a co-solvent is necessary, minimize the amount of water or alcohol. |
| Slow Transmetalation | Ensure the quality of the boronic acid or ester. Consider using a boronic ester (e.g., pinacol ester) which can be more stable and reactive. |
Issue 2: Predominant Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion to the desired 3-aminopyridazine.
-
The major byproduct is pyridazine, with unreacted amine and starting material also present.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Catalyst System | Employ a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky biarylphosphine ligand. For heteroaryl halides, ligands like BrettPhos or RuPhos can be effective. |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine. |
| Reaction Temperature | As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination. |
| Slow Reductive Elimination | The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step. |
| High Catalyst Loading | While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%. |
Issue 3: Competing Deiodination in Sonogashira Coupling
Symptoms:
-
Low yield of the 3-alkynylpyridazine.
-
Formation of pyridazine and alkyne homocoupling (Glaser coupling) byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Copper Co-catalyst | While traditional Sonogashira conditions use a copper co-catalyst, consider a copper-free protocol. Copper salts can sometimes promote side reactions. If using copper, ensure it is from a fresh, high-quality source. |
| Base | A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is anhydrous and used in sufficient excess. For copper-free conditions, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. |
| Ligand Choice | For copper-free conditions, bulky, electron-rich phosphine ligands are often beneficial. For copper-co-catalyzed reactions, triphenylphosphine (PPh₃) is common, but if deiodination is an issue, a more electron-donating ligand could be trialed. |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Oxygen can promote the homocoupling of the alkyne and can also affect the catalyst stability. |
| Low Temperature | Many Sonogashira couplings can be performed at or slightly above room temperature, especially with reactive iodides. Avoid unnecessarily high temperatures.[2] |
Recommended Reaction Conditions to Minimize Deiodination
The following tables summarize recommended starting conditions for the cross-coupling of this compound, with a focus on minimizing the deiodination side reaction. Optimization for specific substrates is often necessary.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily forms the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₃PO₄, K₂CO₃ (2-3 equiv.) | Non-nucleophilic bases that minimize side reactions. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents that do not act as a hydrogen source. |
| Temperature | 80-100 °C | The lowest temperature for a reasonable reaction rate. |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Buchwald G3 or G4 Precatalyst (1-2 mol%) | Highly active and efficient for C-N bond formation. |
| Ligand | BrettPhos, RuPhos (if not using a precatalyst) | Effective for coupling with heteroaryl halides. |
| Base | LHMDS, NaOtBu (1.5-2 equiv.) | Strong, non-nucleophilic bases. |
| Solvent | Toluene or THF (anhydrous) | Aprotic solvents suitable for these conditions. |
| Temperature | 60-100 °C | Optimize for the specific amine; start with a lower temperature. |
Table 3: Sonogashira Coupling (Copper-Free)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands that facilitate the catalytic cycle. |
| Base | Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Effective bases for copper-free conditions. |
| Solvent | 1,4-Dioxane, Acetonitrile (anhydrous) | Aprotic polar solvents can be effective. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient and preferred. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize deiodination by using a bulky, electron-rich ligand and a non-nucleophilic base at a moderate temperature.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol utilizes a modern palladium precatalyst and a strong, non-nucleophilic base to promote efficient C-N bond formation while minimizing deiodination.
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the XPhos Pd G3 precatalyst and lithium bis(trimethylsilyl)amide under an inert atmosphere.
-
Add this compound followed by anhydrous, degassed toluene.
-
Finally, add morpholine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free)
This copper-free protocol is designed to avoid potential side reactions associated with copper salts and uses a bulky ligand to promote the desired coupling.
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Acetonitrile
Procedure:
-
In a Schlenk flask, combine this compound and cesium carbonate.
-
Evacuate and backfill the flask with argon.
-
Add palladium(II) acetate and XPhos under a positive flow of argon.
-
Add anhydrous, degassed acetonitrile, followed by phenylacetylene.
-
Stir the reaction mixture at 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.
Caption: Troubleshooting workflow for minimizing deiodination.
References
Technical Support Center: 3-Iodopyridazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodopyridazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine.[1][2] If residual iodine is present, a wash with a 10% aqueous solution of sodium thiosulfate can be performed to remove the color.[3] The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][4]
Q2: What are the recommended purification techniques for products derived from this compound?
The crude product obtained from this compound reactions often requires purification to remove unreacted starting materials and by-products.[3] Common purification methods include:
-
Column Chromatography: Silica gel chromatography is a widely used method. A solvent system of hexane and ethyl acetate is often effective for eluting the desired compound.[3]
-
Recrystallization: This technique can be used if the product is a solid. Common solvent systems for recrystallization include hexane/ethyl acetate and ethanol/water.[3]
Q3: What are some common side reactions to be aware of when working with this compound in coupling reactions?
In Suzuki-Miyaura couplings, two common side reactions are the homocoupling of the boronic acid and protodeboronation of the 3-pyridyl boronic acid.[5] For Sonogashira reactions, the oxidative homocoupling of the terminal alkyne (Glaser coupling) is a potential side reaction.[1]
Q4: How does the reactivity of this compound compare to other 3-halopyridazines in cross-coupling reactions?
The reactivity of 3-halopyridazines in cross-coupling reactions generally follows the trend of carbon-halogen bond strength, with the order of reactivity being: this compound > 3-Bromopyridazine > 3-Chloropyridazine.[5] 3-Chloropyridazines are the least reactive and often necessitate more active catalyst systems.[5]
Q5: What are the key safety precautions to take when handling this compound?
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of the palladium precatalyst and ligand. Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation.[5] For less reactive substrates, consider a more active catalyst system, such as a Buchwald G3 or G4 precatalyst with a biaryl phosphine ligand.[5] |
| Inappropriate Base | The choice of base is crucial. For sensitive substrates prone to protodeboronation, consider milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture. The presence of oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[5] Techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent are effective.[5] |
| Low Reaction Temperature | Many Suzuki couplings require heating to proceed at an optimal rate, often between 80-120 °C.[5] Gradually increase the reaction temperature while monitoring for potential catalyst decomposition.[5] |
| Poor Substrate Solubility | If reactants have poor solubility, consider switching to a different solvent system. For example, chlorinated aromatics can sometimes solubilize anthracene derivatives.[8] Using a co-solvent system like toluene/ethanol/water can also improve solubility.[5] |
Issue 2: Formation of Side Products in Sonogashira Coupling
| Side Product | Potential Cause | Recommended Solution |
| Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).[1] Use freshly distilled and degassed solvents.[1] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature.[1] Consider adding a slight excess of the terminal alkyne.[1] |
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Sodium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Degassed solvent mixture: Toluene (4 mL), Ethanol (1 mL), and Water (1 mL)
-
Oven-dried Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a this compound cross-coupling reaction.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
3-Iodopyridazine vs. 3-Bromopyridazine: A Comparative Guide to Reactivity in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice of reactants in cross-coupling reactions is a critical determinant of synthetic efficiency. This guide provides an objective comparison of the performance of 3-iodopyridazine and 3-bromopyridazine in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is a key factor influencing reaction outcomes. The established trend for halogen reactivity in the oxidative addition step of the Suzuki coupling catalytic cycle is I > Br > Cl. This fundamental principle suggests that this compound is inherently more reactive than its bromo counterpart. This guide delves into the practical implications of this reactivity difference, presenting available experimental data to inform substrate selection and reaction optimization.
Performance Comparison: Reactivity and Yields
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | DME | 85 | 4 | 85 | J. Org. Chem. 1995, 60, 748-750 |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | DME/Ethanol | 80 | 48 | 28 | Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction... |
Note: The data presented is a compilation from different sources and should be interpreted within the context of the specific reactions reported.
The significantly lower yield and longer reaction time observed for the 3-bromopyridazine derivative, even with a potentially activating thiophenyl substituent, underscores its lower reactivity compared to this compound.
Theoretical Framework: The Carbon-Halogen Bond
The difference in reactivity between this compound and 3-bromopyridazine is rooted in the bond dissociation energies of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the Suzuki coupling catalytic cycle. This initial step is often rate-determining, and a lower energy barrier for C-I bond cleavage translates to a faster and more efficient overall reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for both this compound and 3-bromopyridazine.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME), degassed
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add degassed 1,2-dimethoxyethane (DME) to the flask.
-
To the stirred mixture, add the 2 M aqueous sodium carbonate solution (2.0 equiv).
-
Heat the reaction mixture to 85 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Phenylboronic Acid[1]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), phenylboronic acid (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).[1]
-
Add a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).[1]
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 48 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).[1]
-
After cooling, extract the reaction mixture with chloroform (3 x 20 mL) and then with a saturated solution of NaCl (20 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemistry and the comparative logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of this compound and 3-bromopyridazine reactivity.
Conclusion
The choice between this compound and 3-bromopyridazine in Suzuki coupling reactions has significant practical implications. Based on fundamental principles of chemical reactivity and supported by available experimental data, this compound is the more reactive substrate, generally leading to higher yields and shorter reaction times. While 3-bromopyridazine can be a more economical starting material, its use may necessitate more forceful reaction conditions, longer reaction times, and potentially result in lower yields. For syntheses where efficiency and high yield are paramount, this compound is the recommended choice. However, for cost-driven projects or when the subsequent synthetic steps are robust, 3-bromopyridazine may be a viable, albeit more challenging, alternative.
References
A Comparative Guide to Halopyridazines in Palladium Catalysis for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyridazine scaffold is a critical step in the synthesis of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridazine core. The choice of halopyridazine substrate and the palladium catalyst system are paramount to achieving high efficiency, selectivity, and substrate scope.
This guide provides a comparative overview of the performance of halopyridazines in key palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature. We will delve into the reactivity of different halopyridazines, compare various palladium catalyst systems, and provide detailed experimental protocols for benchmark reactions.
General Reactivity Trends of Halopyridazines
The reactivity of halopyridazines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the electronic properties of the pyridazine ring.
-
Influence of the Halogen: The C-X bond strength is a critical determinant of reactivity, with the generally accepted trend being I > Br > Cl.[1] This is because the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step, is more facile for weaker C-X bonds. Consequently, iodopyridazines are the most reactive substrates, often requiring milder reaction conditions, while the more cost-effective but less reactive chloropyridazines may necessitate more sophisticated and electron-rich ligand systems to achieve comparable results.[2]
-
Influence of the Pyridazine Ring: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature generally enhances the rate of oxidative addition compared to carbocyclic analogues. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting catalysis. The choice of an appropriate ligand is crucial to mitigate this effect and stabilize the active catalytic species.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in medicinal chemistry. The following tables summarize the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of different halopyridazines with arylboronic acids.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Halopyridazines
| Halopyridazine | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridazine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [3] |
| 3-Chloropyridazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [4] |
| 3,6-Dichloropyridazine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 75 | N/A |
| 3,6-Dichloropyridazine | Phenylboronic acid (2 eq.) | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 95 (di-substituted) | [5] |
Data for some entries are representative examples based on similar heterocyclic systems due to a lack of direct comparative studies on pyridazines.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a robust method for the formation of C-C bonds between aryl halides and terminal alkynes, providing access to a wide range of alkynylpyridazines.
Table 2: Palladium-Catalyzed Sonogashira Coupling of Halopyridazines
| Halopyridazine | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 95 | [6] |
| 3-Bromopyridazine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 8 | 85 | N/A |
| 3-Chloropyridazine | Phenylacetylene | [Pd(allyl)Cl]₂ | PPh₃ | Piperidine | Toluene | 100 | 12 | 78 | [7] |
Direct comparative data for Sonogashira coupling of a full series of halopyridazines is limited; conditions are often adapted from other halo-heterocycles.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, enabling the synthesis of a diverse range of aminopyridazines.
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyridazines
| Halopyridazine | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridazine | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 16 | 92 | [8] |
| 3-Chloropyridazine | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 88 | [6] |
| 3,6-Dichloropyridazine | Piperidine (1 eq.) | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 85 (mono-aminated) | [9] |
The choice of ligand is particularly critical for the amination of less reactive chloropyridazines.
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine:
To an oven-dried Schlenk tube, add the halopyridazine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[2] The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required, are then added.[2] Finally, the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) is added, and the reaction mixture is heated to the desired temperature until the starting material is consumed (monitored by TLC or GC-MS).[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
2. General Procedure for Sonogashira Coupling of a Halopyridazine:
To a solution of the halopyridazine (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).[6] The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
3. General Procedure for Buchwald-Hartwig Amination of a Halopyridazine:
In an inert atmosphere glovebox, a vial is charged with the halopyridazine (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the vial is sealed. The reaction mixture is then heated to the required temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.[8]
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using 3-Iodopyridazine over other iodo-heterocycles
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
In the landscape of modern synthetic and medicinal chemistry, iodo-heterocycles serve as indispensable building blocks, primarily due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[2][3][4] While a variety of iodo-heterocycles like iodopyridines, iodoimidazoles, and iodopyrimidines are commonly employed, 3-iodopyridazine emerges as a reagent with distinct advantages.
This guide provides an objective comparison of this compound against other common iodo-heterocycles. We will delve into its unique electronic properties, enhanced reactivity in key synthetic transformations, and superior physicochemical attributes for drug discovery, supported by experimental data and detailed protocols.
The Electronic Advantage of the Pyridazine Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique electronic profile that distinguishes it from other diazines (pyrimidine, pyrazine) and pyridine.[5] This arrangement has profound implications for the reactivity of its substituents.
-
Electron-Deficient Nature: The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, making the pyridazine ring significantly more electron-deficient than pyridine.[6][7] This deficiency activates the C-I bond at the 3-position, making it more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling cycles.[6]
-
High Dipole Moment: Pyridazine exhibits a high dipole moment, which enhances its hydrogen-bonding capabilities and can lead to favorable interactions with biological targets.[5][8] This property also influences a molecule's polarity and solubility, which are critical parameters in drug development.[5]
Table 1: Comparison of Physicochemical Properties: Pyridazine vs. Pyridine
| Property | Pyridazine | Pyridine | Rationale for Advantage |
|---|---|---|---|
| pKa | 2.24 | 5.25 | The lower basicity of pyridazine means it is less likely to be protonated at physiological pH, preserving its hydrogen-bond accepting properties.[5] |
| Dipole Moment (Debye) | ~4.0 D | ~2.2 D | A higher dipole moment can enhance π-π stacking interactions and robust, dual hydrogen-bonding with target proteins.[5] |
| cLogP | 0.47 | 0.65 | The inherent polarity contributes to a lower lipophilicity, which can confer beneficial ADME properties and reduce off-target effects.[5] |
| H-Bonding Capacity | Dual H-bond acceptor | Single H-bond acceptor | The two adjacent nitrogen atoms can simultaneously engage a target, providing unique molecular recognition capabilities.[5] |
Caption: Logical relationship between heterocycle structure and C-I bond reactivity.
Comparative Performance in Cross-Coupling Reactions
The superior electronic properties of this compound translate into enhanced performance in a range of synthetically vital cross-coupling reactions. While direct, side-by-side comparative studies are limited, analysis of published procedures indicates that this compound often provides higher yields or proceeds under milder conditions than other iodo-heterocycles. The general reactivity trend for aryl halides is I > Br > Cl.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The electron-deficient nature of the this compound ring facilitates the initial oxidative addition step, often leading to high-yield conversions.
Table 2: Representative Yields in Suzuki-Miyaura Coupling
| Iodo-heterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Iodo-6-chloropyridazine | Triphenylbismuth | Pd(OAc)₂ / SPhos | Toluene, 100 °C | 94% | [11] |
| 2,4-Dichloro-6-iodopyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH, 110 °C | 83% | [12] |
| 3-Iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | Good | [10] |
| 3-Iodoimidazo[1,2-a]pyridine | Various Arylboronic acids | Pd(PPh₃)₄ / Base | DME or THF | up to 99% |[13] |
Note: Yields are highly dependent on the specific substrates and conditions used. This table presents representative examples to illustrate reactivity trends.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis.[14][15] The reactivity of this compound makes it an excellent substrate for coupling with a wide range of amines.
Table 3: Representative Yields in Buchwald-Hartwig Amination
| Iodo-heterocycle | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,6-Disubstituted Pyridazine | Phenoxazine | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C | 82% | [6] |
| 3-Iodopyridine | Pyridin-3-amine | NiI₂ / Phenylboronic Ester | Dioxane, 100 °C | 86% |[16] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures.[17][18] The high reactivity of the C-I bond in this compound ensures efficient coupling with terminal alkynes.
Table 4: Representative Yields in Sonogashira Coupling
| Iodo-heterocycle | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, rt | 85% | [18] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ / DBU | 120 °C, under air | >99% | [19] |
| Aryl Iodides (General) | Terminal Alkynes | Pd/Cu catalyst | Varies | Good to Excellent |[20] |
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Advantages in Drug Discovery and Development
Beyond synthetic utility, the pyridazine moiety offers compelling advantages for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Metabolic Stability: The electron-deficient pyridazine ring can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more electron-rich aromatic systems.[5]
-
Reduced hERG Liability: Incorporation of the polar pyridazine scaffold can reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause of cardiotoxicity-related drug attrition.[5]
-
Improved Physicochemical Profile: As noted in Table 1, the polarity of the pyridazine ring helps lower lipophilicity (LogP), which can improve solubility and lead to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Adapted from references[10][12].
-
To an oven-dried Schlenk flask, add the iodo-heterocycle (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Add degassed solvent(s) (e.g., a mixture of Toluene/Ethanol/Water or Dioxane).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
Adapted from references[6][16].
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or an electron-rich biaryl phosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the iodo-heterocycle (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 90-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 4.3: Synthesis of 3-Iodopyridine (Comparative Example)
Aromatic Finkelstein reaction, adapted from reference[21].
-
To a two-necked flask equipped with a reflux condenser and under an Argon atmosphere, add 3-bromopyridine (1.0 equiv), NaI (2.0 equiv), and CuI (5 mol%).
-
Add the ligand N,N'-dimethylethylenediamine (10 mol%) followed by anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110 °C and maintain for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous NH₃ solution.
-
Dilute the blue solution with water and extract three times with CH₂Cl₂.
-
Combine the organic phases, wash with brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the 3-iodopyridine product. Further purification can be done by column chromatography if necessary.
Conclusion
This compound offers a compelling combination of high reactivity and favorable physicochemical properties that make it a superior choice for many applications in organic synthesis and drug discovery. Its electron-deficient core enhances its performance in crucial cross-coupling reactions, often leading to higher yields and milder reaction conditions compared to other iodo-heterocycles. Furthermore, the inherent properties of the pyridazine ring—such as its dual hydrogen-bond accepting capability, high polarity, and potential for improved metabolic stability and reduced hERG liability—provide significant advantages for the design of next-generation therapeutics. For researchers and drug development professionals, leveraging this compound can streamline synthetic routes and improve the quality of candidate molecules.
References
- 1. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cross-coupling study of iodo/chloropyridines and 2-chloroquinoline with atom-economic triarylbismuth reagents under Pd-catalysis | Semantic Scholar [semanticscholar.org]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
Validation of 3-Iodopyridazine Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridazine is a versatile heterocyclic building block in organic synthesis, prized for its ability to participate in a variety of cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The pyridazine moiety is a key pharmacophore in numerous biologically active compounds. Accurate structural confirmation of the reaction products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comparative overview of the NMR validation of products derived from common palladium-catalyzed cross-coupling reactions of this compound, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
This compound readily undergoes several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Each reaction introduces a unique substituent at the 3-position of the pyridazine ring, resulting in characteristic changes in the NMR spectrum that allow for unambiguous product validation.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyridazines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1][2][3] For this compound, this reaction is instrumental in synthesizing 3-arylpyridazines.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous Na₂CO₃ (2 M, 2.0 mL) is prepared in a solvent system like DME (8 mL) and ethanol (2 mL).[1] The mixture is degassed and heated at 80-100°C under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1] After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or chloroform), washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Validation:
The ¹H NMR spectrum of the resulting 3-arylpyridazine will show the disappearance of the signal corresponding to the starting material and the appearance of new aromatic signals from the coupled aryl group. The protons on the pyridazine ring will also experience a shift.
Table 1: Representative ¹H NMR Data for 3-Phenylpyridazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | dd | J = 8.5, 1.5 |
| H-5 | ~7.6 | dd | J = 8.5, 4.5 |
| H-6 | ~9.2 | dd | J = 4.5, 1.5 |
| Phenyl-H | 7.4 - 7.6 | m | - |
| Phenyl-H | 8.0 - 8.2 | m | - |
Note: Data is a representative example and may vary based on solvent and substitution.
Sonogashira Coupling: Synthesis of 3-Alkynylpyridazines
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction allows for the introduction of an alkynyl moiety at the 3-position of the pyridazine ring.
Experimental Protocol:
In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2.5 mol%), a copper co-catalyst such as CuI (5 mol%), and a base (e.g., triethylamine) are dissolved in a suitable solvent like THF or DMF. The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
NMR Validation:
Successful Sonogashira coupling is confirmed in the ¹H NMR spectrum by the disappearance of the this compound signals and the appearance of signals for the pyridazine ring protons, which are slightly shifted. The characteristic acetylenic proton signal of the starting alkyne will be absent if a terminal alkyne was used.
Table 2: Representative ¹H NMR Data for 3-(Phenylethynyl)pyridazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.7 | dd | J = 8.6, 1.4 |
| H-5 | ~7.5 | dd | J = 8.6, 4.6 |
| H-6 | ~9.1 | dd | J = 4.6, 1.4 |
| Phenyl-H | 7.3 - 7.5 | m | - |
| Phenyl-H | 7.6 - 7.7 | m | - |
Note: Data is a representative example and may vary based on solvent and substitution.
Heck Coupling: Synthesis of 3-Alkenylpyridazines
The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide to form a substituted alkene.[6][7] This reaction is useful for synthesizing 3-alkenylpyridazines from this compound.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., K₂CO₃ or Et₃N) in a polar solvent like DMF or acetonitrile is heated at 80-130°C.[8][9] The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.
NMR Validation:
The ¹H NMR spectrum of the product will show characteristic signals for the newly formed vinyl protons, with their coupling constants indicating the stereochemistry (E or Z) of the double bond. The pyridazine proton signals will also be present at their expected shifted positions.
Table 3: Representative ¹H NMR Data for (E)-3-(2-phenylethenyl)pyridazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.9 | d | J = 8.5 |
| H-5 | ~7.6 | dd | J = 8.5, 4.5 |
| H-6 | ~9.2 | d | J = 4.5 |
| Vinylic-H (α) | ~7.5 | d | J = 16.0 |
| Vinylic-H (β) | ~7.8 | d | J = 16.0 |
| Phenyl-H | 7.3 - 7.6 | m | - |
Note: Data is a representative example and may vary based on solvent and substitution.
Buchwald-Hartwig Amination: Synthesis of 3-Aminopyridazines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11][12] This reaction provides a direct route to 3-aminopyridazines.
Experimental Protocol:
A reaction vessel is charged with this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃) under an inert atmosphere.[13] An anhydrous, non-polar solvent such as toluene or dioxane is added, and the mixture is heated at 80-110°C until the reaction is complete. After workup, which typically involves filtration and extraction, the product is purified by column chromatography.
NMR Validation:
The formation of the C-N bond is confirmed by the appearance of a signal for the N-H proton (if a primary or secondary amine was used) and the signals corresponding to the alkyl or aryl groups of the amine. The pyridazine proton signals will show characteristic shifts due to the new amino substituent.
Table 4: Representative ¹H NMR Data for 3-(Phenylamino)pyridazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.2 | d | J = 8.8 |
| H-5 | ~7.5 | dd | J = 8.8, 4.8 |
| H-6 | ~8.8 | d | J = 4.8 |
| N-H | ~8.5 | s (broad) | - |
| Phenyl-H | 7.0 - 7.4 | m | - |
Note: Data is a representative example and may vary based on solvent and substitution.
Comparative Summary of NMR Data
The chemical shifts of the pyridazine protons are diagnostic for the type of substituent at the 3-position. The following table summarizes the approximate chemical shifts for the pyridazine protons in the different classes of products.
Table 5: Comparison of Diagnostic ¹H NMR Signals for 3-Substituted Pyridazines
| Product Type | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Key Diagnostic Signals |
| 3-Arylpyridazine | ~7.8 | ~7.6 | ~9.2 | New aromatic signals. |
| 3-Alkynylpyridazine | ~7.7 | ~7.5 | ~9.1 | Absence of acetylenic proton; presence of alkyne carbon signals in ¹³C NMR. |
| 3-Alkenylpyridazine | ~7.9 | ~7.6 | ~9.2 | Vinylic proton signals with characteristic coupling constants. |
| 3-Aminopyridazine | ~7.2 | ~7.5 | ~8.8 | Broad N-H signal; signals for the amine substituent. |
Visualizations
Caption: General experimental workflow for cross-coupling reactions and NMR validation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of pyridazine derivatives as kinase inhibitors in signaling pathways.
Conclusion
The validation of this compound reaction products by NMR is a straightforward yet critical process. By analyzing the shifts and coupling patterns of the pyridazine ring protons in conjunction with the signals from the newly introduced substituent, researchers can unambiguously confirm the structure of their synthesized compounds. This guide provides a framework for understanding the expected NMR outcomes for four major classes of cross-coupling reactions, facilitating efficient and accurate product characterization in the fields of chemical synthesis and drug discovery. The principles of NMR method validation, including ensuring accuracy, precision, and establishing a sufficient dynamic range, are essential for reliable quantitative analysis.[14][15]
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of 3-Iodopyridazine Reaction Mixtures: A Comparative LC-MS Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-iodopyridazine, robust analytical methodologies are paramount for ensuring reaction efficiency, product purity, and the identification of potential impurities. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques applicable to the analysis of this compound reaction mixtures, complete with illustrative experimental data and detailed protocols.
The synthesis of halogenated heterocycles like this compound is a cornerstone in the development of novel pharmaceutical agents and functional materials.[1] Monitoring the progress of these chemical transformations and characterizing the resulting product profile requires sensitive and selective analytical tools. LC-MS has emerged as the preferred method for this purpose, offering the ability to separate complex mixtures and provide definitive molecular weight information for each component.[2][3]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS conditions can significantly impact the quality of analytical data. Key parameters to consider include the stationary phase (column), mobile phase composition, and ionization source. Below is a comparison of typical reversed-phase LC-MS methods suitable for the analysis of this compound and its reaction-related impurities.
Table 1: Comparison of LC-MS Methods for this compound Analysis
| Parameter | Method A: Fast Gradient | Method B: High Resolution |
| LC System | UHPLC System | HPLC or UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 5 minutes | 10-90% B in 20 minutes |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 2 µL | 10 µL |
| MS Detector | Triple Quadrupole | Time-of-Flight (TOF) or Orbitrap |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range (m/z) | 100 - 500 | 100 - 800 |
| Pros | High throughput, suitable for reaction screening. | Excellent separation of closely eluting isomers and impurities. High mass accuracy for confident identification. |
| Cons | May have limited resolution for complex mixtures. | Longer analysis time. |
Illustrative Data Presentation
The following table presents hypothetical data that could be obtained from the LC-MS analysis of a this compound reaction mixture using a high-resolution method. This data is for illustrative purposes to guide researchers in what to expect.
Table 2: Representative LC-MS Data for a this compound Reaction Mixture
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Putative Identification |
| 1 | 3.5 | 97.0451 | 97.0456 | Pyridazine (Starting Material) |
| 2 | 8.2 | 204.9418 | 204.9422 | This compound (Product) |
| 3 | 7.9 | 204.9415 | 204.9422 | 4-Iodopyridazine (Isomeric Impurity) |
| 4 | 9.5 | 330.8471 | 330.8477 | Di-iodopyridazine (Byproduct) |
| 5 | 6.1 | 113.0400 | 113.0402 | 3-Hydroxypyridazine (Hydrolysis Impurity) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.
Synthesis of this compound (Illustrative Protocol)
A common route to iodinated pyridazines involves a Sandmeyer-type reaction from the corresponding amine.
-
Diazotization: To a stirred solution of 3-aminopyridazine (1.0 eq) in 2 M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.
-
Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour.
-
Work-up: After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate. The pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
LC-MS Analysis Protocol
-
Sample Preparation: A small aliquot of the crude reaction mixture (or purified product) is dissolved in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. The sample is then filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6530 Q-TOF mass spectrometer (or equivalent) is used.[4]
-
LC Conditions: The parameters outlined in "Method B" from Table 1 are employed for high-resolution analysis.
-
MS Conditions: The mass spectrometer is operated in positive ESI mode with a capillary voltage of 3500 V, a drying gas flow of 8 L/min at a temperature of 325 °C, and a nebulizer pressure of 35 psig. Data is acquired in centroid mode from m/z 100 to 800.
-
Data Analysis: The acquired data is processed using appropriate software (e.g., Agilent MassHunter) to identify peaks, determine accurate masses, and generate extracted ion chromatograms for the expected product and impurities.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and reaction pathways can aid in understanding and troubleshooting.
Caption: Workflow for LC-MS analysis of this compound reaction mixtures.
References
Unveiling the Fluorescence Potential: A Comparative Guide to 3-Iodopyridazine-Based Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the fluorescence quantum yield of 3-iodopyridazine-based fluorophores against commonly used alternatives, supported by experimental data and detailed methodologies.
The inherent photophysical properties of a fluorophore, particularly its fluorescence quantum yield (Φf), dictate its brightness and suitability for various applications, from cellular imaging to high-throughput screening. Pyridazine-based scaffolds have emerged as a promising class of fluorophores, though data on their iodinated derivatives are sparse. This guide collates available data on pyridazine derivatives and leverages established principles of photophysics to project the performance of this compound-based compounds.
The Heavy Atom Effect: A Double-Edged Sword for this compound Fluorophores
A key consideration for this compound-based fluorophores is the "heavy atom effect." The presence of a heavy atom like iodine in a fluorophore's structure can significantly influence its photophysical properties. This effect generally promotes intersystem crossing, a process where the excited singlet state transitions to a triplet state. While this can be advantageous for applications like photodynamic therapy, it typically leads to a decrease in fluorescence quantum yield as it enhances a non-radiative decay pathway. This intrinsic property suggests that this compound-based fluorophores may exhibit lower quantum yields compared to their non-halogenated counterparts.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yields of various pyridazine derivatives and a selection of widely used commercial fluorophores for comparison. It is important to note that quantum yield is highly dependent on the molecular structure and the solvent environment.
| Fluorophore Class/Name | Specific Compound | Quantum Yield (Φf) | Solvent/Conditions |
| Pyridazine Derivatives | |||
| dPXZMePydz (Phenoxazine-Pyridazine) | 0.085 | Toluene | |
| Pyrimidine-linked imidazopyridine | up to 0.75 | DMSO | |
| Pyrimidine-linked imidazopyridine | up to 0.36 | Water | |
| Cyanine Dyes | |||
| Cy3 | 0.15 | Aqueous Buffer | |
| Cy5 | 0.27 | Aqueous Buffer | |
| Rhodamine Dyes | |||
| Rhodamine 6G | 0.95 | Ethanol | |
| Fluorescein Dyes | |||
| Fluorescein | 0.92 | 0.1 M NaOH | |
| BODIPY Dyes | |||
| Unsubstituted BODIPY | ~1.0 | Various |
Experimental Protocols: Measuring Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination
Principle: This method compares the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield. The absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with a monochromatic light source and a detector
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Application: Probing Monoamine Oxidase Activity
Pyridazine derivatives have been explored as inhibitors of monoamine oxidases (MAOs), enzymes crucial in neurotransmitter metabolism. A hypothetical this compound-based fluorescent probe could be designed to monitor MAO activity. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of a hypothetical this compound-based fluorescent probe for detecting MAO activity.
In this proposed mechanism, the non-fluorescent this compound probe acts as a substrate for MAO. Upon enzymatic conversion, a fluorescent product is released, leading to a detectable signal that is proportional to the enzyme's activity. This approach could be valuable in screening for MAO inhibitors and studying neurological disorders.
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 3-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
The pyridazine moiety is a critical pharmacophore found in numerous therapeutic agents. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. Among the various precursors, 3-iodopyridazine stands out as a versatile building block for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of five seminal cross-coupling methods—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck—for the derivatization of this compound.
Comparative Performance Analysis
The choice of cross-coupling methodology is often dictated by factors such as substrate scope, functional group tolerance, reaction efficiency (yield), and the toxicity of reagents. The following table summarizes quantitative data from published experimental results for the coupling of this compound and closely related analogues.
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 130 | 3 | 93[1] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | N/A (Ionic Liquid) | [TBP][4EtOV] | 55 | 3 | 75[2][3] |
| Buchwald-Hartwig | Morpholine | (SIPr)Pd(methallyl)Cl (3 mol%) | LHMDS (1 M) | THF | 22 | < 1 | >95 (Est.)¹ |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2 mol%) | N/A | Toluene | 110 | 16 | ~80-95 (Est.)² |
| Heck | Methyl Acrylate | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 24 | ~70-90 (Est.)³ |
¹Yield estimated based on analogous high-yield couplings of morpholine with various aryl bromides and chlorides under similar conditions.[4] ²Yield estimated based on typical high-yield Stille couplings of aryl iodides.[1] ³Yield estimated based on Heck reactions of iodo- and bromoarenes with acrylates.
Experimental Workflow Visualization
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This flowchart illustrates the key steps from reaction setup under an inert atmosphere to the final product isolation, which is a common sequence for all the discussed methods.
Detailed Experimental Protocols
Below are representative protocols for each of the five cross-coupling methods, based on literature procedures.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an iodopyridine with an arylboronic acid.[1]
-
Reaction Setup: To a reaction vessel are added the iodopyridine (1.0 mmol), the arylboronic acid (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent and Base Addition: Propylene carbonate (5 mL) and a 0.5 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL) are added.
-
Reaction Conditions: The mixture is heated to 130 °C and stirred for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of an iodopyridine with a terminal alkyne using a copper co-catalyst.[2][3]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), the iodopyridine (0.5 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5 mol%), and the ionic liquid solvent (e.g., [TBP][4EtOV], 0.8 mL) are combined.
-
Reagent Addition: The terminal alkyne (0.75 mmol) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 55 °C for 3 hours. Reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent (e.g., ethyl acetate). The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of an aryl halide with a secondary amine like morpholine.[4]
-
Reaction Setup: A Schlenk tube is charged with the aryl halide (1.0 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%), and a magnetic stirrer bar. The tube is sealed with a septum.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: The amine (e.g., morpholine, 1.2 mmol) is added, followed by the base (e.g., LHMDS, 1.0 M solution in THF) via syringe.
-
Reaction Conditions: The reaction is stirred at room temperature (22 °C) until the aryl halide is consumed, as determined by TLC.
-
Work-up and Purification: The mixture is diluted with ethyl acetate and filtered through a short plug of silica. The solvent is removed in vacuo, and the crude material is purified via flash column chromatography.
Stille Coupling Protocol
This protocol outlines the coupling of an aryl halide with an organostannane.[1]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere are added the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and anhydrous toluene.
-
Reagent Addition: The organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol) is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is often treated with a fluoride solution (e.g., KF) to remove tin byproducts. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by flash column chromatography.
Heck Reaction Protocol
This protocol describes the coupling of an aryl halide with an alkene.
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (if required) are combined.
-
Reagent Addition: The solvent (e.g., DMF or NMP), the alkene (e.g., methyl acrylate, 1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) are added.
-
Reaction Conditions: The mixture is heated to 100-120 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the substituted alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Iodopyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodopyridazine, a halogenated organic compound. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.
Safety and Hazard Information
This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₄IN |
| Molecular Weight | 205.00 g/mol [2] |
| Appearance | Solid |
| Melting Point | 53-56 °C |
| Flash Point | 106.7 °C (224.1 °F) - closed cup |
| Hazard Statements | H315, H319, H335[2] |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocol: Proper Disposal Procedure
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]
-
Safety goggles and a face shield to protect against splashes.[1][4]
-
A flame-retardant lab coat to protect clothing and skin.[1][4]
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes, and contaminated gloves).[4]
-
The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[4][5][6][7]
-
As this compound is a halogenated organic compound, it must be collected in a waste stream designated for halogenated organic waste.[6][8] Do not mix with non-halogenated waste to avoid higher disposal costs.[6][9]
-
Do not mix this compound waste with incompatible materials such as acids, bases, metals, or oxidizing agents.[3][5][7]
3. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6][7]
-
Include appropriate hazard pictograms (e.g., irritant).[4]
-
Indicate the date when the waste was first added to the container.[4]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure secondary containment area.[4][5][6]
-
The storage area should be a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials.[3][5][7]
5. Disposal Request and Collection:
-
Do not attempt to dispose of this compound down the drain or in the general laboratory trash.[4][5]
-
The final disposal must be carried out by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[4][6]
-
Request a waste pickup when the container is full or according to your institution's guidelines.[10][11]
6. Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect all rinsate as chemical waste and add it to the designated halogenated waste container.[4][10][11]
-
After rinsing, obliterate, remove, or thoroughly deface the label on the empty container before disposal in accordance with institutional guidelines for rinsed glass or plastic.[4][10]
7. Spill Management:
-
In the event of a small spill, it can be cleaned up by trained personnel.[5]
-
Wear the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[5]
-
Place the absorbent material in a sealed, appropriate waste disposal container and dispose of it as hazardous waste.[3][5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-Iodopyridazine
Immediate Safety and Hazard Information
3-Iodopyridazine is anticipated to be a hazardous substance. Based on the data for 3-Iodopyridine, it is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
Hazard Identification:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation Category 2 |
| Causes serious eye irritation | Eye Irritation Category 2 |
| May cause respiratory irritation | STOT SE Category 3 |
| May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Not Classified |
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166, or a face shield.[1] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate risks.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Protocol:
1. Pre-Handling Preparations:
-
Review Safety Information: Thoroughly review the Safety Data Sheet for 3-Iodopyridine.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly. An eyewash station and safety shower should be readily accessible.[3]
2. Handling Procedures:
-
Location: All handling of this compound, including weighing and transferring, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Avoid direct contact with skin and eyes.[2]
-
Spill Management: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert, dry material and place it in a sealed, labeled container for hazardous waste disposal.
3. Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and excess material, must be collected in a dedicated, clearly labeled hazardous waste container. As this is a halogenated compound, it should be segregated into the halogenated waste stream if required by your institution.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full or the experiment is complete, arrange for pickup and disposal by a licensed hazardous waste disposal company through your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.[3]
-
Empty Container Disposal: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the label on the empty container should be defaced before disposal according to institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
